Product packaging for Rifapentine-d9(Cat. No.:)

Rifapentine-d9

Número de catálogo: B12412402
Peso molecular: 886.1 g/mol
Clave InChI: WDZCUPBHRAEYDL-TXWGDHNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rifapentine-d9 is a deuterium-labeled analog of the antibiotic rifapentine, specifically designed for use as an internal standard in quantitative bioanalytical methods. This compound is essential for ensuring accuracy and precision in the measurement of rifapentine and its active metabolite, 25-desacetyl rifapentine, during pharmacokinetic and bioequivalence studies . The primary application of this compound is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Using a deuterated internal standard corrects for variability in sample preparation and ionization efficiency, leading to highly reliable data. Validated methods demonstrate its use in quantifying rifapentine in human plasma over a concentration range of 60.061 ng/ml to 8008.134 ng/ml, with specific retention times and no matrix interference . The parent drug, rifapentine, is a semisynthetic rifamycin antibiotic used to treat pulmonary tuberculosis and latent tuberculosis infection (LTBI) . It acts by inhibiting DNA-dependent RNA polymerase in susceptible strains of Mycobacterium tuberculosis , thereby suppressing RNA synthesis and causing cell death . Rifapentine is known for its longer half-life compared to rifampicin, which allows for less frequent, weekly dosing in regimens such as the 3-month once-weekly isoniazid-rifapentine regimen (3HP) for LTBI . Researchers can confidently use this compound for high-sensitivity analysis, as it co-elutes with the native analyte but is distinguished by mass spectrometry. This product is offered for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H64N4O12 B12412402 Rifapentine-d9

Propiedades

Fórmula molecular

C47H64N4O12

Peso molecular

886.1 g/mol

Nombre IUPAC

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D

Clave InChI

WDZCUPBHRAEYDL-TXWGDHNISA-N

SMILES isomérico

[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H]

SMILES canónico

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Origen del producto

United States

Foundational & Exploratory

What is Rifapentine-d9 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rifapentine-d9, a deuterated analog of the antibiotic Rifapentine. Its primary application in research is as an internal standard for the highly accurate quantification of Rifapentine and its metabolites in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details its chemical properties, presents quantitative data from bioanalytical methods, and outlines a comprehensive experimental protocol for its use.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard is a compound that is chemically almost identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. Deuterated standards like this compound are considered the gold standard for such applications. By adding a known quantity of the deuterated standard to a sample, variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to more accurate and precise quantification of the target analyte, Rifapentine.

Chemical and Physical Properties of this compound

This compound is structurally identical to Rifapentine, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the cyclopentyl moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Rifapentine by a mass spectrometer.

PropertyValueSource
Molecular Formula C47H55D9N4O12[1][2]
Molecular Weight 886.1 g/mol [1][2]
Synonyms Cyclopentylrifampicin-d9, 3-[[(4-cyclopentyl-1-piperazinyl)imino]methyl]-rifamycin-d9[1][2][3]
Purity ≥99% deuterated forms (d1-d9)[1][2]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1][2]
Storage -20°C[1][3]

Primary Research Use: Bioanalytical Quantification

The principal application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of Rifapentine in biological samples such as human plasma.[4][5][6] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rifapentine, a key antibiotic in the treatment of tuberculosis.[4][7][8]

A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma using this compound and 25-desacetyl rifapentine-d8 as internal standards.[4]

LC-MS/MS Method Parameters

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of Rifapentine in human plasma.[4]

Table 1: Chromatographic Conditions

ParameterValue
LC System Sciex Exton LC system
Column Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v)
Flow Rate 1.0 mL/min
Total Run Time 8.00 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex API 4500 triple-quadrupole
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive Ion [M+H]+
Curtain Gas Flow 35.00 L/hour
Collision Gas Flow 8 L/hour
Declustering Potential 40 V
Collision Energy 20 V

Table 3: Analyte and Internal Standard Properties

AnalyteRetention Time (min)
Rifapentine2.45
25-desacetyl rifapentine1.77
This compound (Internal Standard) 2.30
25-desacetyl rifapentine-d8 (Internal Standard)1.68

Table 4: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)
Rifapentine60.061 - 8008.134
25-desacetyl rifapentine30.000 - 4000.015

Experimental Protocol: Quantification of Rifapentine in Human Plasma

The following is a detailed methodology for the quantification of Rifapentine in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[4]

Preparation of Stock and Working Solutions
  • Rifapentine Stock Solution (1000 µg/mL): Accurately weigh approximately 1 mg of Rifapentine analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 1 mg of this compound analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol.[4]

  • Working Solutions: Prepare working solutions of Rifapentine and this compound by appropriate serial dilutions of the stock solutions with a suitable solvent, typically methanol or a mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 25 µL of methanol.

  • Vortex the mixture.

  • Add 150 µL of a precipitation solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[9]

  • Vortex the mixture thoroughly to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C to pellet the precipitated proteins.[9]

  • Carefully transfer 100 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 150 µL of Type 1 water.[9]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Inject a defined volume of the prepared sample (e.g., 2 µL) onto the LC-MS/MS system.[9]

  • Run the analysis using the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.

  • Monitor the specific ion transitions for Rifapentine and this compound in multiple reaction monitoring (MRM) mode.

Data Analysis
  • Integrate the peak areas for both Rifapentine and this compound.

  • Calculate the peak area ratio of Rifapentine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

G cluster_sample Sample Processing cluster_analysis Analysis & Data Processing Stock_Rif Rifapentine Stock (1000 µg/mL) Work_Stds Working Calibration Standards Stock_Rif->Work_Stds Stock_Rif_d9 This compound Stock (1000 µg/mL) Work_IS Working Internal Standard (IS) Stock_Rif_d9->Work_IS Cal_Curve Construct Calibration Curve Work_Stds->Cal_Curve Add_IS Add IS (25 µL) Work_IS->Add_IS Plasma Human Plasma Sample (50 µL) Plasma->Add_IS Add_MeOH Add Methanol (25 µL) Add_IS->Add_MeOH Vortex1 Vortex Add_MeOH->Vortex1 Precipitate Add Precipitation Solvent (150 µL) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water (150 µL) Supernatant->Dilute To_Vial Transfer to Autosampler Vial Dilute->To_Vial LC_MS LC-MS/MS Analysis To_Vial->LC_MS Data_Acq Data Acquisition (MRM Mode) LC_MS->Data_Acq Peak_Int Peak Integration Data_Acq->Peak_Int Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Int->Ratio_Calc Ratio_Calc->Cal_Curve Quantify Quantify Rifapentine Concentration Cal_Curve->Quantify

Caption: Workflow for the bioanalytical quantification of Rifapentine in human plasma.

Conclusion

This compound serves as an indispensable tool for researchers and drug development professionals engaged in the study of Rifapentine. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and bioequivalence data, which are fundamental to the safe and effective clinical use of this vital antituberculosis medication. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the implementation of robust bioanalytical methods for Rifapentine.

References

Synthesis and Isotopic Labeling of Rifapentine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Rifapentine-d9, a crucial internal standard for the pharmacokinetic and bioanalytical studies of the antitubercular drug Rifapentine. The synthesis of this compound is achieved by the condensation of a rifamycin derivative with an isotopically labeled piperazine side chain, specifically 1-amino-4-(cyclopentyl-d9)piperazine. This document outlines the probable synthetic pathways, provides detailed experimental protocols based on analogous non-deuterated syntheses, and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and logical relationships, adhering to specified design constraints for clarity and accessibility.

Introduction

Rifapentine is a potent, long-acting rifamycin antibiotic used in the treatment of tuberculosis[1][2]. To accurately quantify Rifapentine concentrations in biological matrices, a stable isotopically labeled internal standard is essential for mass spectrometry-based bioanalytical methods[3]. This compound, where nine deuterium atoms are incorporated into the cyclopentyl moiety, serves as an ideal internal standard due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio (m/z)[4]. This guide details the synthetic strategy for preparing this compound, focusing on the synthesis of the deuterated precursor, 1-amino-4-(cyclopentyl-d9)piperazine, and its subsequent condensation with a rifamycin core.

Synthetic Pathway Overview

The synthesis of this compound follows a convergent approach, where the deuterated side chain and the rifamycin core are prepared separately and then combined in the final step. The key to the isotopic labeling is the synthesis of 1-amino-4-(cyclopentyl-d9)piperazine. While the exact commercial synthesis protocol is proprietary, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles and patent literature for the non-deuterated analogue[5][6][7][8].

The overall synthesis can be broken down into two main stages:

  • Stage 1: Synthesis of 1-amino-4-(cyclopentyl-d9)piperazine. This is the critical stage where the deuterium atoms are introduced. A likely method involves the reductive amination of piperazine with cyclopentanone-d8, followed by nitrosation and reduction, or direct alkylation using a deuterated cyclopentyl halide.

  • Stage 2: Condensation with a Rifamycin Derivative. The isotopically labeled piperazine derivative is then condensed with a suitable rifamycin precursor, such as 3-formylrifamycin SV, to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Rifapentine and its precursors[6][7][9][10]. Modifications for the incorporation of deuterium are specified.

Stage 1: Synthesis of 1-amino-4-(cyclopentyl-d9)piperazine

Method A: Reductive Amination followed by Amination

  • Synthesis of 1-(Cyclopentyl-d9)piperazine:

    • To a solution of piperazine (2 molar equivalents) in a suitable solvent such as toluene, add cyclopentanone-d8 (1 molar equivalent)[11].

    • The mixture is subjected to catalytic hydrogenation in the presence of a catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere (or deuterium gas for further labeling, though less common for this specific labeling pattern) at elevated temperature and pressure (e.g., 50-130°C, 5-50 atm)[11].

    • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 1-(cyclopentyl-d9)piperazine is purified by distillation or chromatography.

  • Synthesis of 1-amino-4-(cyclopentyl-d9)piperazine:

    • The prepared 1-(cyclopentyl-d9)piperazine is nitrosated using a suitable nitrosating agent (e.g., sodium nitrite in an acidic medium) to form 1-nitroso-4-(cyclopentyl-d9)piperazine[7].

    • The nitroso derivative is then reduced to the corresponding amino compound using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like diethyl ether or tetrahydrofuran (THF)[7][8].

    • The reaction is quenched carefully with water and a base, and the product, 1-amino-4-(cyclopentyl-d9)piperazine, is extracted and purified.

Stage 2: Synthesis of this compound
  • Preparation of 3-formylrifamycin SV: 3-formylrifamycin SV can be prepared from Rifamycin S through a multi-step process involving the formation of an intermediate such as a rifaoxazine, followed by hydrolysis[6][9].

  • Condensation Reaction:

    • Dissolve 3-formylrifamycin SV (1 molar equivalent) in an inert organic solvent such as tetrahydrofuran (THF)[7][10].

    • Add a solution of 1-amino-4-(cyclopentyl-d9)piperazine (approximately 1.1 molar equivalents) to the reaction mixture at room temperature[7].

    • The reaction progress is monitored by TLC until the disappearance of the starting 3-formylrifamycin SV[7].

    • Upon completion, the solvent is evaporated under reduced pressure.

  • Purification:

    • The crude this compound is purified by crystallization from a suitable solvent system, such as ethyl acetate, to yield the final product as a red-orange solid[7].

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C47H55D9N4O12
Molecular Weight 886.1 g/mol
Appearance Red-orange solid
Solubility Soluble in Acetonitrile, DMSO, Methanol
Purity (HPLC) >95%
Isotopic Enrichment >95%

Data sourced from commercial suppliers and public chemical databases.[12][13][14]

Table 2: Key Mass Spectrometry Parameters for Bioanalysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rifapentine878.2846.6
This compound (IS) 887.5 855.3

Representative values from LC-MS/MS methods.[4]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_stage1 Stage 1: Synthesis of Deuterated Side Chain cluster_stage2 Stage 2: Condensation and Final Product Formation Piperazine Piperazine ReductiveAmination Reductive Amination (e.g., H2/Pd-C) Piperazine->ReductiveAmination Cyclopentanone_d8 Cyclopentanone-d8 Cyclopentanone_d8->ReductiveAmination Cyclopentylpiperazine_d9 1-(Cyclopentyl-d9)piperazine ReductiveAmination->Cyclopentylpiperazine_d9 Nitrosation Nitrosation (e.g., NaNO2/HCl) Cyclopentylpiperazine_d9->Nitrosation NitrosoIntermediate 1-Nitroso-4-(cyclopentyl-d9)piperazine Nitrosation->NitrosoIntermediate Reduction Reduction (e.g., LiAlH4) NitrosoIntermediate->Reduction ACP_d9 1-amino-4-(cyclopentyl-d9)piperazine Reduction->ACP_d9 Condensation Condensation (THF) ACP_d9->Condensation RifamycinS Rifamycin S IntermediateFormation Intermediate Formation RifamycinS->IntermediateFormation FormylRifamycin 3-formylrifamycin SV IntermediateFormation->FormylRifamycin FormylRifamycin->Condensation Purification Purification (Crystallization) Condensation->Purification Rifapentine_d9 This compound Purification->Rifapentine_d9

Caption: Synthetic workflow for this compound production.

Diagram 2: Logical Relationship of Components in Bioanalysis

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis Analyte Rifapentine (Analyte of Interest) Extraction Extraction Analyte->Extraction IS This compound (Known Concentration) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification {Quantification | Ratio of Analyte/IS} MS->Quantification

Caption: Use of this compound in quantitative bioanalysis.

Conclusion

The synthesis of this compound is a critical process for enabling accurate bioanalytical studies of Rifapentine, a cornerstone drug in tuberculosis treatment. This guide provides a detailed overview of a plausible synthetic route, focusing on the preparation of the deuterated intermediate, 1-amino-4-(cyclopentyl-d9)piperazine, and its subsequent condensation with a rifamycin core. The provided protocols, data tables, and diagrams offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of the synthesis and application of this essential internal standard.

References

Rifapentine-d9 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Rifapentine-d9 when utilized as an internal standard in bioanalytical methodologies. Primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Role of Internal Standards in Quantitative Bioanalysis

In the quantitative analysis of xenobiotics in biological matrices, achieving accuracy and precision is paramount. Bioanalytical methods are susceptible to variations arising from sample preparation, chromatographic injection, and mass spectrometric ionization. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By normalizing the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively compensated for, leading to reliable and reproducible data.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures they experience similar effects throughout the analytical process.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. It functions by mimicking the behavior of the unlabeled rifapentine throughout the bioanalytical workflow, thereby providing a reliable basis for quantification.

Key aspects of this mechanism include:

  • Co-extraction: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of rifapentine will be mirrored by a proportional loss of this compound. This is due to their identical chemical properties, such as solubility and partitioning behavior.

  • Chromatographic Co-elution: In liquid chromatography, this compound will have a retention time that is nearly identical to that of rifapentine. This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and potential matrix effects.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS. Because this compound co-elutes with rifapentine, it is subjected to the same matrix effects. The ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of varying matrix effects between samples, thus ensuring accurate quantification.

  • Compensation for Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ion source temperature, will affect both the analyte and the internal standard equally. The use of the peak area ratio effectively cancels out this variability.

Experimental Protocols

The following is a representative experimental protocol for the quantification of rifapentine in human plasma using this compound as an internal standard, based on established methodologies.

Materials and Reagents
  • Rifapentine analytical standard

  • This compound analytical standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

Stock and Working Solutions Preparation
  • Rifapentine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of rifapentine and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.[1]

  • Working Solutions: Prepare serial dilutions of the rifapentine stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking samples.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of the methanol/water mixture is added).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for a bioanalytical method for rifapentine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Rifapentine877.5845.320025100
This compound886.5854.320025100
25-desacetyl rifapentine835.4453.22003090

Note: The precursor ion for this compound is +9 Da compared to rifapentine, corresponding to the nine deuterium atoms. The product ion also reflects this mass shift.

Table 2: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Retention Time (Rifapentine)~2.5 min
Retention Time (this compound)~2.5 min

Table 3: Bioanalytical Method Validation Summary

ParameterResult
Linearity Range1 - 2000 ng/mL (r² > 0.99)
LLOQ1 ng/mL
Accuracy (% Bias)
LLOQ± 15%
Low QC± 10%
Mid QC± 8%
High QC± 10%
Precision (%CV)
LLOQ< 20%
Low QC< 15%
Mid QC< 10%
High QC< 12%
Stability
Bench-top (8 hours)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-80°C, 3 months)Stable

Mandatory Visualizations

Signaling and Metabolic Pathways

Rifapentine's primary mechanism of antibacterial action involves the inhibition of bacterial DNA-dependent RNA polymerase.[2] Its metabolism in humans primarily occurs through deacetylation.

rifapentine_mechanism cluster_bacterium Bacterial Cell cluster_human Human Metabolism DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase RNA RNA RNA_Polymerase->RNA Transcription Cell_Death Cell Death RNA_Polymerase->Cell_Death Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis Rifapentine Rifapentine Metabolite 25-desacetyl rifapentine Rifapentine->Metabolite Esterase Esterase Esterase->Rifapentine Rifapentine_drug Rifapentine Rifapentine_drug->RNA_Polymerase Inhibition

Caption: Rifapentine's antibacterial action and primary metabolic pathway.

Experimental Workflow

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical bioanalytical assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (Unknown Rifapentine Conc.) Spike_IS Spike with this compound (Known Concentration) Plasma_Sample->Spike_IS Extraction Protein Precipitation & Supernatant Transfer Spike_IS->Extraction Dry_Reconstitute Evaporation & Reconstitution Extraction->Dry_Reconstitute LC_Separation Chromatographic Separation (Co-elution) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Rifapentine & this compound) MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Rifapentine / this compound) Peak_Integration->Calculate_Ratio Calibration_Curve Plot Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve Determine_Conc Determine Unknown Concentration Calibration_Curve->Determine_Conc

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of rifapentine in biological matrices. Its mechanism of action as an internal standard is rooted in its chemical identity to the analyte, which allows it to effectively normalize for variations inherent in the bioanalytical process. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical method development and validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

References

Solubility Profile of Rifapentine-d9 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Rifapentine-d9 in a range of common organic solvents. The data presented herein is crucial for the development of analytical methods, formulation studies, and pharmacokinetic research involving this stable isotope-labeled internal standard.

Quantitative Solubility Data

The solubility of Rifapentine in various organic solvents is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive reference.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Reference
Dimethyl Sulfoxide (DMSO)78.13Not Specified~ 30~ 0.034[1]
Dimethylformamide (DMF)73.09Not Specified~ 30~ 0.034[1]
Ethanol46.07Not Specified~ 2~ 0.0023[1]
Chloroform119.385 - 50> Methanol> Methanol[2][3][4]
Methanol32.045 - 50> Dichloromethane> Dichloromethane[2][3][4]
Dichloromethane84.935 - 50> Ethanol> Ethanol[2][3][4]
Acetone58.085 - 50Lowest of the groupLowest of the group[2][3][4]
Acetonitrile41.05Not SpecifiedSolubleNot Specified

Note: The solubility order of Chloroform > Methanol > Dichloromethane > Ethanol > Acetone was determined over a temperature range of 278 K to 323 K (5 °C to 50 °C)[2][3][4].

Experimental Protocols

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and general laboratory glassware

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be visually apparent.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Data

The following diagram illustrates the logical relationship and hierarchy of the solubility information presented in this guide.

G cluster_data_type Data Type cluster_solvents_quant Solvents (Quantitative) cluster_solvents_qual Solvents (Qualitative Order) A Solubility of this compound B Quantitative Data (as Rifapentine) A->B C Qualitative Data (as Rifapentine) A->C D DMSO B->D E DMF B->E F Ethanol B->F G Chloroform C->G H Methanol G->H > I Dichloromethane H->I > J Ethanol I->J > K Acetone J->K >

Caption: Hierarchy of this compound solubility information.

References

Mass Spectral Properties of Rifapentine-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral properties of Rifapentine-d9, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifapentine in biological matrices. This document details its mass spectrometric behavior, fragmentation patterns, and the experimental protocols for its analysis, serving as a vital resource for researchers in pharmacology, drug metabolism, and bioanalytical chemistry.

Core Mass Spectral Data

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precision and accuracy by correcting for variability in sample preparation and instrument response.[1] Its physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC47H55D9N4O12[2][3]
Molecular Weight886.1 g/mol [2][3][4]
Monoisotopic Mass885.50856420 Da[4]
Purity≥99% deuterated forms (d1-d9)[2]

The critical parameters for its application in quantitative analysis are the mass-to-charge ratios (m/z) of its precursor and product ions, which are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

Ion Typem/zReference
Precursor Ion [M+H]+887.500[5][6]
Product Ion855.300[5][6]

For comparison, the corresponding ions for the non-deuterated Rifapentine are also provided.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Reference
Rifapentine878.200846.600[5]
25-desacetyl rifapentine835.500803.500[5]

Fragmentation Pathway

The fragmentation of Rifapentine in electrospray ionization-ion trap mass spectrometry involves the loss of a methanol (CH3OH) molecule from position 27.[7] This results in the transition from the protonated molecular ion at m/z 877.32 to a product ion at m/z 845.28.[7] Further fragmentation can occur, leading to the breakup of the macrocyclic structure.[8]

For this compound, a similar fragmentation pattern is observed. The transition from the precursor ion [M+H]+ at m/z 887.500 to the product ion at m/z 855.300 corresponds to this characteristic neutral loss, adjusted for the mass of the deuterium atoms.

Experimental Protocols

The following section details a typical experimental workflow for the bioanalytical quantification of Rifapentine using this compound as an internal standard.

Sample Preparation

A common method for extracting Rifapentine and its internal standard from biological matrices like human plasma is liquid-liquid extraction (LLE).[6]

  • To a 200 μl plasma sample, add the internal standard solution (this compound).[6]

  • Add 200 μl of water and vortex to mix.[6]

  • Add 2.5 ml of tertiary butyl methyl ether and mix for 10 minutes.[6]

  • Centrifuge at 4,000 rpm for 5 minutes at 5°C.[6]

  • Transfer 2 ml of the supernatant to a new vial.[6]

  • Evaporate the solvent under a stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 500 µl of the mobile phase and vortex.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of Rifapentine and this compound are typically performed on a triple-quadrupole mass spectrometer.[5][9]

  • Chromatographic Column: Supelco Discovery C18 column (10 cm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A mixture of an organic phase (acetonitrile and methanol, 50:50 v/v) and an aqueous phase (10 mM ammonium formate) in a 70:30 v/v ratio.[5]

  • Flow Rate: 1 ml/minute.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5][9]

  • Mass Spectrometer: Sciex API 4500 triple-quadrupole mass spectrometer or equivalent.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

Optimized Source Parameters: [5]

  • Curtain Gas Flow: 35.00 L/hour

  • Collision Gas Flow: 8 L/hour

  • Declustering Potential: 40 V

  • Collision Energy: 20 V

Under these conditions, typical retention times are approximately 2.45 minutes for Rifapentine and 2.30 minutes for this compound.[5][9]

Visualizations

Experimental Workflow for Rifapentine Quantification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (IS) Plasma_Sample->Spiking LLE Liquid-Liquid Extraction (tertiary butyl methyl ether) Spiking->LLE Evaporation Nitrogen Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification of Rifapentine Detection->Quantification Calibration Calibration Curve Generation Quantification->Calibration Ratio Peak Area Ratio (Rifapentine / this compound) Concentration Concentration Determination Ratio->Concentration Calibration->Ratio

Caption: Workflow for the quantification of Rifapentine using this compound as an internal standard.

Logical Relationship in MRM Detection

G cluster_rifapentine Rifapentine cluster_rifapentine_d9 This compound (Internal Standard) RPT_Precursor Precursor Ion [M+H]+ (m/z 878.2) RPT_Product Product Ion (m/z 846.6) RPT_Precursor->RPT_Product Fragmentation MS_Detection Mass Spectrometer (MRM Detection) RPT_Precursor->MS_Detection RPTD9_Precursor Precursor Ion [M+H]+ (m/z 887.5) RPTD9_Product Product Ion (m/z 855.3) RPTD9_Precursor->RPTD9_Product Fragmentation RPTD9_Precursor->MS_Detection MS_Detection->RPT_Product MS_Detection->RPTD9_Product

References

Unveiling the Mass of Rifapentine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimentally determined mass of Rifapentine-d9, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifapentine. This document outlines the fundamental properties, experimental methodologies for mass determination, and a visual representation of the analytical workflow.

Core Data Summary

The precise mass of a molecule is a fundamental characteristic, pivotal for its identification and quantification. For isotopically labeled compounds like this compound, understanding both the theoretical and experimentally observed mass is critical for developing robust analytical methods.

ParameterValueSource
Molecular Formula C47H55D9N4O12--INVALID-LINK--
Theoretical Molecular Weight 886.1 g/mol --INVALID-LINK--
Theoretical Exact Mass 885.50856420 Da--INVALID-LINK--
Experimentally Observed Mass (as [M+H]+) m/z 887.500--INVALID-LINK--[1]
Experimentally Observed Product Ion m/z 855.300--INVALID-LINK--[1]

Experimental Determination of Mass: A Methodological Deep Dive

The actual mass of this compound is experimentally determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity, making it the gold standard for bioanalytical studies.

Sample Preparation: Human Plasma

A robust and reproducible sample preparation method is essential for accurate analysis. The following protocol is a widely accepted method for the extraction of Rifapentine and its deuterated internal standard from human plasma.[1]

  • Stock Solution Preparation: A stock solution of this compound is prepared by accurately weighing approximately 1 mg of the analytical standard and dissolving it in 1 ml of methanol to achieve a concentration of 1,000 µg/ml.[1]

  • Protein Precipitation: To 50 µL of human plasma, the internal standard solution is added. Subsequently, protein precipitation is induced by the addition of an organic solvent, typically acetonitrile. This step removes larger protein molecules that can interfere with the analysis.

  • Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant containing the analyte and internal standard is then carefully transferred for LC-MS/MS analysis.

Liquid Chromatography Separation

The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system to separate this compound from other components in the sample matrix.

  • Column: A reverse-phase C18 column is typically employed for the separation.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., a mixture of acetonitrile and methanol) is used to achieve optimal separation.[1]

  • Flow Rate: A constant flow rate, for instance, 1 ml/minute, is maintained throughout the chromatographic run.[1]

Mass Spectrometric Detection

Following chromatographic separation, the eluent is introduced into a triple quadrupole mass spectrometer for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]+) of the analytes.[1]

  • Mass Analysis: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound (m/z 887.500) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion (m/z 855.300) in the third quadrupole.[1] This highly specific detection method minimizes interferences and enhances the accuracy of quantification.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps involved in the experimental determination of this compound's mass and its quantification in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Spike with This compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Inject chrom_sep Chromatographic Separation (C18) lc_injection->chrom_sep esi Electrospray Ionization (ESI+) chrom_sep->esi ms_analysis Tandem MS Analysis (MRM: 887.5 -> 855.3) esi->ms_analysis data_acq Data Acquisition and Quantification ms_analysis->data_acq

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding of the theoretical and actual mass of this compound, coupled with a detailed experimental protocol for its determination. The provided information is intended to support researchers and scientists in the development and validation of robust analytical methods for pharmacokinetic and other drug development studies involving Rifapentine.

References

A Technical Guide to Commercerially Available High-Purity Rifapentine-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources of high-purity Rifapentine-d9, a critical internal standard for the accurate quantification of the antibiotic Rifapentine in biological matrices. This document outlines key specifications from various suppliers, a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visual workflows to aid in the procurement and application of this essential analytical standard.

Commercially Available Sources of this compound

The selection of a high-purity, reliable source of this compound is paramount for ensuring the accuracy and reproducibility of analytical data. Several reputable suppliers offer this deuterated internal standard. The following table summarizes key quantitative data from a selection of these commercial sources. It is important to note that while many suppliers state that a Certificate of Analysis (CoA) is available, these documents, containing detailed batch-specific purity and analytical methods, are typically provided upon request or purchase.

SupplierCatalog NumberStated PurityCAS Number (Unlabeled)Molecular FormulaMolecular Weight ( g/mol )
Cayman Chemical 28708≥99% deuterated forms (d1-d9)[1]61379-65-5C47H55D9N4O12886.1[1]
Simson Pharma R300006CoA available[2]61379-65-5C47H55D9N4O12886.09[2]
Sussex Research SI180150>95% (HPLC)[3]61379-65-5C47H55D9N4O12886.09[3]
Biorbyt orb2300182Information not specified61379-65-5C47H55D9N4O12886.09[4]
Vivan Sciences Pvt. Ltd. Not specified99.88%[5][6]Not specifiedNot specifiedNot specified

Procurement and Qualification Workflow

The process of selecting and qualifying a suitable commercial source for this compound involves several critical steps to ensure the integrity of subsequent analytical work. The following diagram illustrates a logical workflow for this process.

Procurement_Workflow cluster_procurement Procurement Phase cluster_qualification In-House Qualification Phase Identify_Suppliers Identify Potential Suppliers Request_Info Request Technical Data Sheets & CoAs Identify_Suppliers->Request_Info Initial Screening Compare_Specs Compare Purity, Price, and Availability Request_Info->Compare_Specs Data Evaluation Select_Supplier Select and Procure this compound Compare_Specs->Select_Supplier Decision Receipt_QC Perform Identity and Purity Confirmation (e.g., MS, HPLC) Select_Supplier->Receipt_QC Material Receipt Stock_Solution Prepare and Characterize Stock Solution Receipt_QC->Stock_Solution Verified Material Method_Validation Incorporate into Analytical Method Validation Stock_Solution->Method_Validation Standard Preparation Release_for_Use Release for Routine Analysis Method_Validation->Release_for_Use Validated Method

Procurement and qualification workflow for this compound.

Experimental Protocol: Quantification of Rifapentine in Human Plasma by LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Rifapentine in biological samples by LC-MS/MS.[1] The following is a representative protocol synthesized from methodologies described in the scientific literature.[5][7]

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of high-purity this compound and dissolve it in 1 mL of methanol.[5]

  • This compound Working Solution (e.g., 500 ng/mL): Dilute the stock solution with methanol to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration range in the samples.

  • Rifapentine Calibration Standards: Prepare a stock solution of unlabeled Rifapentine in methanol. Serially dilute this stock solution with blank human plasma to create a series of calibration standards at concentrations spanning the expected analytical range (e.g., 50 to 80,000 ng/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Rifapentine standard.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.[7]

  • Add 150 µL of acetonitrile containing 0.1% trifluoroacetic acid to precipitate proteins.[7]

  • Vortex the samples thoroughly.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C to pellet the precipitated proteins.[7]

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant with 150 µL of water prior to injection.[7]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 3 x 100 mm, ACE® C18) is commonly used.[7]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[9]

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is often employed.[7]

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Rifapentine: Monitor the transition of the protonated precursor ion to a specific product ion (e.g., m/z 877.5 → 151.1).[9]

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

4. Data Analysis

  • Integrate the peak areas for both Rifapentine and this compound for all samples.

  • Calculate the peak area ratio (Rifapentine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.[8]

  • Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical LC-MS Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Rifapentine using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Plasma Samples Spike_IS Spike with this compound Sample_Collection->Spike_IS Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation Chromatographic Separation (C18) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Typical experimental workflow for Rifapentine quantification.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals engaged in pharmacokinetic and bioanalytical studies of Rifapentine. This guide provides a summary of commercially available sources and a foundational experimental protocol for its application. It is imperative that researchers perform their own due diligence in selecting a supplier and conduct thorough in-house qualification and method validation to ensure the generation of high-quality, reliable data.

References

Methodological & Application

Application Note: High-Throughput Quantification of Rifapentine in Human Plasma using LC-MS/MS with Rifapentine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifapentine in human plasma. The method utilizes Rifapentine-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 60.061 ng/mL to 8008.134 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rifapentine is a potent rifamycin antibiotic used in the treatment of tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound minimizes variability introduced during sample preparation and analysis, leading to more reliable results. This application note provides a detailed protocol for the quantification of Rifapentine in human plasma, suitable for drug development professionals and researchers in the field.

Experimental

Materials and Reagents
  • Rifapentine and this compound standards were sourced from a reputable supplier.[1]

  • LC-MS grade methanol and acetonitrile were used.[1]

  • Ammonium formate and formic acid (analytical grade) were obtained commercially.

  • Human plasma (K2EDTA) was sourced from an accredited biobank.

Stock and Working Solutions
  • Rifapentine Stock Solution (2,000 µg/mL): An accurately weighed amount of Rifapentine (approximately 10 mg) was dissolved in a 5 mL volumetric flask with methanol.[1]

  • This compound Stock Solution (1,000 µg/mL): Approximately 1 mg of this compound was accurately weighed and dissolved in 1 mL of methanol.[1][2]

  • Working Standards and Quality Control (QC) Samples: Calibration curve (CC) standards and QC samples were prepared by serially diluting the stock solutions with methanol and then spiking into blank human plasma to achieve the desired concentrations.

Sample Preparation

A protein precipitation method was employed for sample extraction.

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the working internal standard solution (this compound).

  • Add 150 µL of acetonitrile containing 0.1% trifluoroacetic acid to precipitate the proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 13,000 x g for 20 minutes at 10°C.[2]

  • Transfer 100 µL of the supernatant to a clean tube and dilute with 150 µL of water.[2]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Supelco Discovery C18 column (10 cm × 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in water

    • B: 50:50 (v/v) Acetonitrile:Methanol

  • Gradient: 70% A and 30% B.[1][2]

  • Flow Rate: 1.0 mL/minute.[1][2]

  • Injection Volume: 2 µL.[2]

  • Column Temperature: 30°C.[2]

  • Total Run Time: 8.00 minutes.[2][3]

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

  • MRM Transitions: The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rifapentine878.2846.6
This compound887.2855.6
  • MS Parameters:

    • Curtain Gas: 35.00 L/hour[2]

    • Collision Gas: 8 L/hour[2]

    • Declustering Potential: 40 V[2]

    • Collision Energy: 20 V[2]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Rifapentine in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 60.061 ng/mL to 8008.134 ng/mL for Rifapentine. A weighted linear regression (1/x²) was used to achieve the best fit for the concentration versus detector response relationship. The lower limit of quantification (LLOQ) was established at 60.061 ng/mL, with a signal-to-noise ratio well above 10.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in the table below. All values were within the acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively), as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ60.0610.99 - 2.61-4.47 to 2.543.59-1.60
Low180< 5.0< ± 5.0< 5.0< ± 5.0
Medium4000< 5.0< ± 5.0< 5.0< ± 5.0
High6400< 5.0< ± 5.0< 5.0< ± 5.0

Data is representative and compiled from cited literature.[2]

Recovery

The extraction recovery of Rifapentine and this compound was consistent and reproducible across the different QC levels. The mean global recovery for Rifapentine was 71.03% with a %CV of 3.41%.[2] The recovery for this compound was 71.21% with a %CV of 3.13%.[2]

Workflow and Protocols

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add IS (this compound) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute final_sample Final Sample for LC-MS/MS dilute->final_sample lc_injection LC Injection final_sample->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (1/x^2 weighting) integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: LC-MS/MS workflow for Rifapentine quantification.

Detailed Protocol: Sample Preparation

  • Thaw Samples: Thaw plasma samples (calibrators, QCs, and unknowns) and the internal standard working solution at room temperature.

  • Aliquoting: Using a calibrated pipette, aliquot 50 µL of each plasma sample into appropriately labeled microcentrifuge tubes.

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples, to which 25 µL of methanol should be added).

  • Protein Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% TFA) to each tube.

  • Mixing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 20 minutes at 10°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to a new set of labeled tubes.[2]

  • Dilution: Add 150 µL of water to each supernatant sample.

  • Transfer to Vials: Transfer the diluted extracts to autosampler vials with inserts for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rifapentine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure allows for rapid sample processing. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Rifapentine.

References

Application Note: High-Throughput Quantification of Rifapentine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Rifapentine in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing Rifapentine-d9 as an internal standard (IS) to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and sensitivity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rifapentine is a key antibiotic in the treatment of tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This protocol provides a detailed procedure for the extraction and quantification of Rifapentine from human plasma, suitable for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, this compound, corrects for variability during sample processing and analysis, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Rifapentine and this compound analytical standards were purchased from Vivan Sciences Pvt. Ltd., Maharashtra, India.[1][2]

  • LC-MS grade acetonitrile and methanol were sourced from Fisher Scientific.[1][2]

  • HPLC-grade water was obtained from Adventchembio Pvt. Ltd.[2]

  • Ammonium formate and formic acid (analytical grade) were supplied by Avantor Performance Materials India Private Limited.[2]

  • Human plasma with K2EDTA as an anticoagulant was used.

Equipment
  • Triple quadrupole mass spectrometer

  • High-performance liquid chromatography (HPLC) system

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions

This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 1 mg of this compound analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol. Mix thoroughly.[1][2]

Working Internal Standard Solution: Further dilute the this compound stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired concentration for spiking into plasma samples.

Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Rifapentine working solutions into blank human plasma.

Sample Preparation Protocol: Protein Precipitation

  • Sample Thawing: Thaw frozen human plasma samples on ice or in a refrigerator at 4°C.

  • Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume of the this compound working internal standard solution to each plasma sample.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[3]

  • Vortexing: Vortex the samples for 1-3 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is typically achieved on a C18 reverse-phase column.[1][2] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Quantitative Data Summary

ParameterRifapentineThis compoundReference
Concentration Range 60.061 - 8008.134 ng/mLN/A[1][2]
Retention Time ~2.45 minutes~2.30 minutes[1][2]
Intra-day Precision (%CV) < 15%N/A[4][5]
Inter-day Precision (%CV) < 15%N/A[4][5]
Intra-day Accuracy (%Deviation) < 15%N/A[4][5]
Inter-day Accuracy (%Deviation) < 15%N/A[4][5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (50 µL) is_spike Spike with this compound IS plasma->is_spike precipitation Add Acetonitrile (150 µL) is_spike->precipitation vortex Vortex (1-3 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound quantification in plasma.

Detailed Experimental Protocol

Stock Solution Preparation
  • This compound Stock (1 mg/mL): 1.1. Accurately weigh approximately 1 mg of this compound. 1.2. Quantitatively transfer the weighed standard into a 1 mL amber volumetric flask. 1.3. Add a small amount of methanol to dissolve the standard. 1.4. Make up the volume to 1 mL with methanol. 1.5. Cap the flask and vortex for 30 seconds to ensure homogeneity. 1.6. Store the stock solution at 2-8°C.[1][2]

Sample Preparation by Protein Precipitation
  • Pre-treatment: 1.1. Retrieve human plasma samples and internal standard working solution from storage and allow them to thaw completely at room temperature or in a 4°C water bath. 1.2. Vortex the plasma samples for 10 seconds before aliquoting.

  • Procedure: 2.1. Label a set of 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control. 2.2. Pipette 50 µL of the respective plasma sample into the corresponding labeled tube. 2.3. Add 10 µL of the this compound working internal standard solution to each tube. 2.4. Add 150 µL of ice-cold acetonitrile to each tube. 2.5. Cap the tubes and vortex immediately for 1 minute at medium speed. 2.6. Incubate the samples at 4°C for 20 minutes to enhance protein precipitation. 2.7. Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. 2.8. Carefully aspirate approximately 100 µL of the clear supernatant without disturbing the protein pellet. 2.9. Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Signaling Pathway/Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs plasma Human Plasma mixing Mixing & Vortexing plasma->mixing rif_d9 This compound (IS) rif_d9->mixing acetonitrile Acetonitrile acetonitrile->mixing centrifugation Centrifugation mixing->centrifugation protein_pellet Protein Pellet (Discard) centrifugation->protein_pellet supernatant Supernatant (Analyte + IS) centrifugation->supernatant

Caption: Logical flow of the protein precipitation process.

Conclusion

The described method provides a simple, rapid, and reliable approach for the quantification of Rifapentine in human plasma. The protein precipitation protocol is straightforward and amenable to high-throughput analysis. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a valuable resource for researchers involved in the clinical and pharmacological study of Rifapentine.

References

Protocol for the Bioequivalence Assessment of Rifapentine Formulations Using Rifapentine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting a bioequivalence study of Rifapentine, a key antibiotic in the treatment of tuberculosis. The protocol outlines the study design, subject criteria, dosing, and bioanalytical methodology utilizing Rifapentine-d9 as a stable isotope-labeled internal standard for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Bioequivalence studies are critical for ensuring that generic formulations of a drug are therapeutically equivalent to the innovator product. This protocol details a robust methodology for assessing the bioequivalence of Rifapentine, with a focus on a validated LC-MS/MS method that employs this compound to minimize analytical variability and ensure data integrity.

Bioequivalence Study Protocol

A bioequivalence study for Rifapentine should be designed as a single-dose, open-label, randomized, two-period, two-sequence crossover study.[1]

2.1. Study Population

Healthy adult male and female subjects, typically between 18 and 45 years of age, should be enrolled. A sufficient number of subjects should be recruited to ensure statistical power, considering the low to moderate variability of Rifapentine's pharmacokinetic parameters.[2][3]

2.2. Study Design and Dosing

The study should be conducted under fed conditions, as food is known to increase the bioavailability of Rifapentine.[2][3] A standard, non-high-fat breakfast is recommended.[2][3] Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference Rifapentine formulation along with the standardized meal. A washout period of at least 7 days should be implemented between the two treatment periods to prevent any carry-over effects.[2][3]

2.3. Blood Sampling

Blood samples are critical for accurately characterizing the pharmacokinetic profile of Rifapentine. A dense sampling schedule is recommended, particularly around the expected time of maximum concentration (Tmax), which is typically between 4 to 6 hours post-dose.[2][3]

Table 1: Recommended Blood Sampling Schedule

Time Point (hours post-dose)
0 (pre-dose)
1.0
2.0
3.0
3.5
4.0
4.5
5.0
5.5
6.0
7.0
8.0
12.0
24.0
48.0
72.0

Source: Adapted from WHO guidelines for Rifapentine bioequivalence studies.[2][4]

Bioanalytical Method: LC-MS/MS

The quantification of Rifapentine in human plasma is performed using a validated LC-MS/MS method with this compound as the internal standard.

3.1. Sample Preparation

A protein precipitation method is a common and efficient technique for extracting Rifapentine and this compound from plasma samples.

G plasma Plasma Sample (e.g., 100 µL) is Add this compound Internal Standard Solution plasma->is precip Add Protein Precipitation Agent (e.g., Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Workflow for plasma sample preparation.

3.2. Chromatographic and Mass Spectrometric Conditions

Table 2: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Isocratic or gradient elution optimized for separation
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
RifapentineSpecific precursor to product ion transition (e.g., m/z 877.4 -> 149.1)
This compoundSpecific precursor to product ion transition (e.g., m/z 886.4 -> 149.1)
Source Temperature Optimized for desolvation
Collision Energy Optimized for fragmentation of each analyte

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[5]

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products. The key parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞.

Table 3: Representative Pharmacokinetic Data from a Rifapentine Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Ref) %90% Confidence Interval
Cmax (µg/mL) 12.401 ± 3.22112.512 ± 3.19899.190.5 - 108.3
AUC0-t (µgh/mL) 369.471 ± 114.334375.823 ± 110.98798.392.1 - 104.9
AUC0-∞ (µgh/mL) 384.456 ± 124.561390.112 ± 119.45698.592.5 - 105.0
Tmax (h) 4.316 ± 1.6354.401 ± 1.599--
t1/2 (h) 15.845 ± 3.35015.901 ± 3.412--

Source: This is a representative table created from data reported in a comparative bioavailability study.[6][7]

For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test to reference product must fall within the acceptance range of 80.00% to 125.00%.[6][7]

Logical Workflow for Bioequivalence Assessment

The entire process, from study design to final statistical analysis, follows a structured and logical pathway to ensure regulatory compliance and scientific validity.

G cluster_study_conduct Clinical Phase cluster_bioanalysis Analytical Phase cluster_data_analysis Data Analysis Phase study_design Study Design (Crossover, Fed) dosing Dosing (Test & Reference) study_design->dosing sampling Blood Sampling dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep lcms_analysis LC-MS/MS Analysis (Rifapentine & this compound) sample_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) lcms_analysis->pk_calc stats Statistical Analysis (90% CI) pk_calc->stats be_conclusion Bioequivalence Conclusion (80-125% Range) stats->be_conclusion

Caption: Overall workflow for a Rifapentine bioequivalence study.

By adhering to this detailed protocol, researchers and drug development professionals can conduct scientifically sound bioequivalence studies for Rifapentine formulations, ensuring that generic products meet the required standards of quality, safety, and efficacy.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Rifapentine and Rifapentine-d9 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chromatographic separation and quantification of the anti-tuberculosis drug Rifapentine and its deuterated internal standard, Rifapentine-d9. The method is particularly suited for pharmacokinetic and bioequivalence studies where accurate and precise measurement of Rifapentine in biological matrices is essential. The described protocol utilizes a reverse-phase C18 column and is optimized for a rapid analytical run time, ensuring high throughput.

Introduction

Rifapentine is a potent rifamycin antibiotic used in the treatment of tuberculosis. To accurately determine its concentration in biological samples for pharmacokinetic analysis, a stable isotope-labeled internal standard, such as this compound, is employed to correct for matrix effects and variations in sample processing. The successful application of this internal standard hinges on its co-elution or close chromatographic separation from the analyte of interest, Rifapentine, without interfering with its quantification. This document provides a detailed protocol for the chromatographic separation of Rifapentine and this compound, followed by their detection using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Rifapentine and this compound analytical standards were sourced from Vivan Sciences Pvt. Ltd.[1][2]

  • LC-MS grade methanol and acetonitrile were obtained from Fisher Scientific.[1][2]

  • HPLC-grade water was procured from Adventchembio Pvt. Ltd.[1][2]

  • Ammonium formate and formic acid (analytical grade) were supplied by Avantor Performance Materials.[1][2]

Instrumentation

A reverse-phase liquid chromatography system, such as the Sciex Exton LC system, coupled with a triple-quadrupole mass spectrometer, like the Sciex API 4500 with an electrospray ion source, is recommended.[2] Data acquisition and processing can be performed using software such as Analyst®.[1][2]

Chromatographic Conditions

The chromatographic separation is achieved using a reverse-phase C18 column. The conditions outlined below have been demonstrated to be effective for the separation of Rifapentine and its deuterated internal standard.

ParameterCondition
Column Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A: 10 mM Ammonium Formate in waterB: Acetonitrile:Methanol (50:50, v/v)
Gradient 70% B[1]
Flow Rate 1.0 mL/minute[1]
Column Temperature Ambient[3][4]
Injection Volume 10 µL
Run Time 8.0 minutes[1][2]
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1][2]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Curtain Gas 35.00 L/hour[1][2]
Collision Gas 8 L/hour[1][2]
Declustering Potential 40 V[1][2]
Collision Energy 20 V[1][2]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rifapentine877.5151.1
This compoundNot specified in search resultsNot specified in search results

Note: Specific mass transitions for this compound were not detailed in the provided search results, but would be determined during method development by infusion of the standard.

Sample Preparation (from Human Plasma)
  • Thaw plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a pre-labeled tube.

  • Add the internal standard solution (this compound in a suitable solvent).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex the mixture for a sufficient time to ensure complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Standard Curve and Quality Control Sample Preparation
  • Prepare a stock solution of Rifapentine (e.g., 2000 µg/mL) and this compound (e.g., 1000 µg/mL) in methanol.[1][2]

  • Serially dilute the Rifapentine stock solution with a suitable solvent to prepare working solutions for calibration standards.

  • Spike blank plasma with the working solutions to create calibration standards with a concentration range of 60.061 ng/mL to 8008.134 ng/mL for Rifapentine.[1][2]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Data Presentation

The chromatographic method described provides excellent separation and resolution for Rifapentine and its deuterated internal standard.

Table 1: Chromatographic Performance

AnalyteRetention Time (minutes)
Rifapentine2.45[1][2]
This compound2.30[1][2]

Visualizations

G Workflow for Rifapentine and this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Rifapentine calibration->quantification

Caption: Workflow for the analysis of Rifapentine and this compound.

G Logical Relationship of Analytes Rifapentine Rifapentine (Analyte) Rifapentine_d9 This compound (Internal Standard) Rifapentine->Rifapentine_d9 Isotopic Variant

Caption: Relationship between Rifapentine and its deuterated internal standard.

References

Application Notes and Protocols for Optimal Detection of Rifapentine-d9 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and optimal mass spectrometer settings for the quantitative analysis of Rifapentine-d9, a deuterated internal standard for Rifapentine. The protocols are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise and accurate measurement of Rifapentine in biological matrices.

Introduction

Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate quantification of Rifapentine in biological samples is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical method. These notes detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust detection of this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

2.1.1. This compound Stock Solution (1,000 µg/mL)

  • Accurately weigh approximately 1 mg of this compound analytical standard.[1][2]

  • Transfer the standard into a 1 mL volumetric flask.

  • Add methanol to the mark to dissolve the standard completely.[1][2]

  • Vortex the solution to ensure homogeneity.[1][2]

  • Store the stock solution at 2-8°C.[1]

2.1.2. Rifapentine Stock Solution (2,000 µg/mL)

  • Accurately weigh approximately 10 mg of Rifapentine analytical standard.[1]

  • Transfer the standard into a 5 mL volumetric flask.

  • Add methanol to the mark to dissolve the standard.[1]

  • Vortex and sonicate to ensure complete dissolution.[1]

  • Store the stock solution at 2-8°C.[1]

2.1.3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare working solutions of Rifapentine by serially diluting the stock solution with an appropriate solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Spike drug-free biological matrix (e.g., human plasma) with the Rifapentine working solutions to create calibration standards at various concentrations (e.g., ranging from 50 to 80,000 ng/mL).[3]

  • Prepare QC samples at low, medium, and high concentrations in the same manner using a separately prepared stock solution.[3]

Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for Rifapentine analysis in human plasma.[1][2]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 200 µL of water and vortex to mix.[2]

  • Add 2.5 mL of tertiary butyl methyl ether as the extraction solvent.[2]

  • Mix the samples for 10 minutes at 60 rpm.[1][2]

  • Centrifuge the tubes at 4,000 rpm for 5 minutes at 5°C.[1][2]

  • Transfer 2 mL of the upper organic layer into a clean tube.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1][2]

  • Reconstitute the dried extract with 500 µL of the mobile phase and vortex thoroughly.[1][2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Dried Blood Spots (DBS)

This protocol is based on a method for the quantification of Rifapentine from DBS samples.[3]

  • Punch a 6.0-mm spot from the Whatman 903 protein saver card into a 96-deep-well plate.[3]

  • Add 20 µL of the internal standard solution (e.g., 500 ng/mL of [2H3]rifampin as a surrogate for this compound).[3]

  • Add 450 µL of extraction solvent (90:10 methanol:50 mM ammonium formate buffer with 0.5 mg/mL ascorbic acid).[3]

  • Seal the plate and shake for 1 hour.[3]

  • Transfer a 400 µL aliquot to a new 96-well plate for LC-MS/MS analysis.[3]

LC-MS/MS Method

Liquid Chromatography Conditions
  • LC System: Sciex Exton LC system or equivalent[1]

  • Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size) or equivalent[1]

  • Mobile Phase: A mixture of an organic phase (acetonitrile:methanol, 50:50 v/v) and an aqueous phase (10 mM ammonium formate) in a 70:30 v/v ratio.[1]

  • Flow Rate: 1.0 mL/minute[1]

  • Injection Volume: 10 µL[3]

  • Column Temperature: Ambient or controlled at 30°C[4]

  • Run Time: Approximately 8 minutes[1]

Mass Spectrometer Settings

The following settings are optimized for a Sciex API 4500 triple-quadrupole mass spectrometer but can be adapted for other instruments.[1]

  • Ionization Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive Ion Mode[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative data for the optimal detection of Rifapentine and this compound.

Table 1: Mass Spectrometer MRM Transitions and Compound Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Rifapentine878.200846.6004020
This compound 887.500 855.300 4020

Data obtained from a Sciex API 4500 instrument.[1]

Table 2: Optimized Mass Spectrometer Source Parameters

ParameterSetting
Curtain Gas (CUR)35.00 L/hour
Collision Gas (CAD)8 L/hour
IonSpray Voltage (IS)4500 V
Temperature (TEM)275 °C

Data obtained from a Sciex API 4500 instrument.[1][5]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Rifapentine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Biological Sample Collection (e.g., Plasma, Blood) add_is 2. Addition of This compound Internal Standard sample_collection->add_is extraction 3. Analyte Extraction (LLE or Protein Precipitation) add_is->extraction evaporation 4. Solvent Evaporation extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution lc_separation 6. Chromatographic Separation (LC System) reconstitution->lc_separation ms_detection 7. Mass Spectrometric Detection (MS/MS System) lc_separation->ms_detection peak_integration 8. Peak Integration and Quantification ms_detection->peak_integration data_analysis 9. Data Analysis and Reporting peak_integration->data_analysis

Caption: Experimental workflow for this compound detection.

Logical Relationship of MS/MS Detection

The following diagram illustrates the principle of MRM detection for this compound.

mrm_detection precursor This compound Precursor Ion (m/z 887.500) q1 Quadrupole 1 (Q1) (Mass Filter) precursor->q1 collision_cell Quadrupole 2 (q2) (Collision Cell - CID) q1->collision_cell product This compound Product Ion (m/z 855.300) collision_cell->product q3 Quadrupole 3 (Q3) (Mass Filter) product->q3 detector Detector q3->detector

Caption: MRM detection of this compound.

References

Application Notes and Protocols: Preparation of Rifapentine-d9 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifapentine-d9, the deuterated analog of Rifapentine, serves as a critical internal standard for the quantitative analysis of Rifapentine in various biological matrices by mass spectrometry (GC-MS or LC-MS).[1][2] Accurate preparation of stock and working solutions is paramount for reliable and reproducible analytical results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Cyclopentylrifampicin-d9, 3-[[(4-cyclopentyl-1-piperazinyl)imino]methyl]-rifamycin-d9[1][2]
Molecular Formula C47H55D9N4O12[1][2]
Formula Weight 886.1 g/mol [1][2]
Purity ≥99% deuterated forms (d1-d9)[1][2]
Formulation Solid[1][2]
Solubility Soluble in Acetonitrile, DMSO, Methanol[1][2][3]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years at -20°C[1]

Experimental Protocols

Preparation of this compound Stock Solution (1,000 µg/mL)

This protocol is adapted from a validated bioanalytical method.[4]

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade or higher)

  • 1 mL volumetric flask

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 1 mg of this compound analytical standard.

  • Transfer the weighed standard into a 1 mL volumetric flask.

  • Add a small amount of methanol to dissolve the solid.

  • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Make up the volume to 1 mL with methanol.

  • Mix the solution thoroughly by inverting the flask multiple times.

  • Assign a unique identification number and record all preparation details.

  • Store the stock solution at 2°C–8°C.[4]

Preparation of this compound Working Solutions

Working solutions are prepared by serially diluting the stock solution with the appropriate solvent (e.g., methanol or a mobile phase-matching solution).

Materials:

  • This compound stock solution (1,000 µg/mL)

  • Methanol (or desired diluent)

  • Calibrated pipettes and sterile pipette tips

  • Appropriate vials for storing working solutions

Procedure (Example for a 10 µg/mL working solution):

  • Allow the stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1,000 µg/mL this compound stock solution into a clean vial.

  • Add 9.9 mL of methanol (or other diluent) to the vial.

  • Cap the vial and vortex thoroughly to ensure homogeneity.

  • Label the vial clearly with the concentration (10 µg/mL), preparation date, and initials of the preparer.

  • Store the working solutions under the same conditions as the stock solution unless stability data suggests otherwise.

This process can be repeated to create a range of working solutions for calibration curves and quality control samples.

Solution Storage and Stability

While the solid form of this compound is stable for at least 4 years at -20°C, the stability of its solutions is crucial for the integrity of analytical data.[1]

SolutionStorage TemperatureRecommended Practice
Stock Solution 2°C–8°CPrepare fresh as needed or validate stability for longer-term storage. One study suggests stock solutions of similar compounds are stable for 69 days at -80°C.[5]
Working Solutions 2°C–8°CIt is recommended to prepare working solutions fresh on the day of use.

Note: Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is recommended to maintain its integrity.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh ~1 mg this compound dissolve Dissolve in Methanol weigh->dissolve volume Adjust Volume to 1 mL dissolve->volume mix_stock Vortex/Sonicate volume->mix_stock store_stock Store at 2-8°C mix_stock->store_stock aliquot Aliquot Stock Solution store_stock->aliquot Use for Dilution dilute Dilute with Solvent aliquot->dilute mix_working Vortex dilute->mix_working store_working Store at 2-8°C mix_working->store_working lab_use Analytical Assays (LC-MS/MS) store_working->lab_use Use in Assays

Caption: Workflow for this compound solution preparation.

References

Troubleshooting & Optimization

Troubleshooting low recovery of Rifapentine-d9 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Rifapentine-d9, a common internal standard for the quantification of Rifapentine, during sample extraction.

General Troubleshooting & FAQs

This section addresses common questions and issues applicable to all extraction methods.

Q1: My this compound (Internal Standard) recovery is low. What is the first step?

The first step is to determine if the recovery of the analyte (Rifapentine) is also low.

  • If both are low: This suggests a systematic issue with the extraction method itself (e.g., incorrect solvent, pH, or procedural error). The internal standard is behaving as expected by mimicking the analyte's poor recovery.

  • If only the Internal Standard is low: This points towards a problem specific to the IS, such as incorrect spiking volume, degradation of the IS stock solution, or a calculation error.

Q2: What are the key chemical properties of this compound I should be aware of?

This compound is chemically and physically very similar to Rifapentine. Understanding these properties is crucial for optimizing extraction. Rifapentine is known to be highly protein-bound (around 98%) and has poor water solubility.[1][2] It is soluble in organic solvents like DMSO, acetonitrile, and methanol.[3][4] Critically, it is unstable in acidic conditions, with maximum degradation observed at a pH of 2.[5]

Table 1: Physicochemical Properties of this compound

Property Value / Description Source(s)
Molecular Formula C47H55D9N4O12 [3]
Molecular Weight ~886.1 g/mol [6][7]
Solubility Soluble in Acetonitrile, DMSO, Methanol.[3][8][4] Sparingly soluble in aqueous buffers.[4] [3][8][4]
Stability Prone to oxidation and degradation in acidic environments (especially pH < 2).[1][9][5] Stock solutions are stable for at least 69 days at -80°C.[10] [1][9][5][10]

| Storage | Store solid form at -20°C.[8][7] |[8][7] |

Q3: Could matrix effects be the cause of my low recovery?

While low recovery is the loss of the analyte during the extraction process, matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[11][12] These effects can suppress or enhance the signal of this compound, making it appear as if the recovery is low. If you suspect matrix effects, it is recommended to assess them by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[13]

Troubleshooting by Extraction Method

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing the cause of low this compound recovery.

G start Low Recovery of This compound Observed q_analyte Is Analyte (Rifapentine) Recovery Also Low? start->q_analyte is_issue IS-Specific Issue q_analyte->is_issue No method_issue Systematic Method Issue q_analyte->method_issue Yes check_is_spike Verify IS concentration and spiking volume. is_issue->check_is_spike check_is_stability Assess IS stock solution stability. is_issue->check_is_stability q_method Which Extraction Method Was Used? method_issue->q_method ppt Protein Precipitation (PPT) q_method->ppt PPT lle Liquid-Liquid Extraction (LLE) q_method->lle LLE spe Solid-Phase Extraction (SPE) q_method->spe SPE solve_ppt Optimize PPT solvent type/ratio. Ensure complete protein crash. Consider post-PPT cleanup. ppt->solve_ppt solve_lle Optimize pH (avoid acidic). Change solvent system. Use 'salting out' technique. Prevent emulsion. lle->solve_lle solve_spe Optimize SPE sorbent & pH. Check wash/elution strength. Reduce flow rate. spe->solve_spe

Caption: General troubleshooting workflow for low this compound recovery.

Protein Precipitation (PPT) FAQs

Q4: My recovery is low after protein precipitation with acetonitrile. What should I change?

Low recovery in PPT often relates to the choice and volume of the organic solvent or incomplete precipitation.

  • Solvent Ratio: Ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal. A common starting point is 3:1 (v/v) of solvent to sample.[13]

  • Precipitation Conditions: Incubating samples at a low temperature (e.g., 5°C) after adding the solvent can improve precipitation efficiency.[13]

  • Analyte Co-Precipitation: Rifapentine is highly protein-bound.[2] If precipitation is too rapid or conditions are not optimal, the analyte and IS can be trapped in the protein pellet. Ensure thorough vortexing after adding the precipitation solvent.

  • Alternative Solvents: While acetonitrile is common, methanol or a combination of acetonitrile and methanol (50:50, v/v) can also be tested.[10]

Table 2: Protein Precipitation Solvent Comparison

Solvent Typical Ratio (Solvent:Sample) Notes Expected Recovery
Acetonitrile 3:1 Good for removing proteins and lipids. A common choice for Rifapentine.[13] >85%[13]
Methanol 3:1 Can be less efficient at precipitating some proteins compared to acetonitrile. Variable

| Acetonitrile/Methanol (50:50) | 3:1 | A combination that can sometimes improve recovery over a single solvent.[10] | Variable |

Liquid-Liquid Extraction (LLE) FAQs

Q5: I'm seeing low recovery and/or emulsions with my LLE protocol. How can I fix this?

These are the most common issues in LLE.[14] They are often linked to pH and solvent choice.

  • pH Adjustment: Do NOT acidify your sample. Rifapentine degrades at low pH.[5] Extraction should be performed at a neutral or slightly basic pH to ensure the molecule is in its neutral, more organic-soluble form.[15]

  • Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[16] For Rifapentine (XLogP3 ≈ 6.7), water-immiscible solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are suitable starting points.[6]

  • Emulsion Prevention: Emulsions form when there is high agitation or when surfactant-like molecules are present.[14]

    • To prevent them, use gentle rocking or swirling instead of vigorous shaking.[14]

    • To break them, try adding salt ("salting out") to the aqueous layer, which increases its ionic strength and forces separation.[14][17]

  • Increase Solvent Ratio: A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve recovery by shifting the partition equilibrium.[16]

Solid-Phase Extraction (SPE) FAQs

Q6: What are the most critical factors for good SPE recovery of this compound?

SPE is a multi-step process, and failure at any stage can lead to low recovery.[18] The most common culprits are incorrect sorbent selection, improper pH during loading, an overly strong wash solvent, or an elution solvent that is too weak.[19]

G Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate p_cond Issue: Incomplete sorbent wetting Condition->p_cond Load 3. Load Sample Equilibrate->Load p_equil Issue: Sorbent drying before loading Equilibrate->p_equil Wash 4. Wash Load->Wash p_load Check: Sample pH, Flow Rate, Solvent Load->p_load Elute 5. Elute Wash->Elute p_wash Check: Solvent Strength (avoid analyte loss) Wash->p_wash p_elute Check: Solvent Strength (ensure full elution) Elute->p_elute

Caption: Key steps and critical parameters in a Solid-Phase Extraction workflow.

Q7: Which SPE sorbent should I use for this compound?

Given that Rifapentine is a relatively nonpolar molecule, a reverse-phase sorbent like C18 is a suitable choice.[10][20] This is effective for extracting such compounds from aqueous matrices like plasma.

Q8: How do I optimize the wash and elution steps for SPE?

  • Wash Step: The goal is to remove interferences without eluting this compound. The wash solvent should be weaker than the elution solvent. Start with a highly aqueous solution (e.g., 5-10% methanol in water). If recovery is still low, analyze the wash fraction to see if the IS is being lost at this stage. If so, decrease the organic content of the wash solvent.[18]

  • Elution Step: The elution solvent must be strong enough to disrupt the interaction between this compound and the C18 sorbent. A high percentage of organic solvent is needed. Start with a solvent like acetonitrile or methanol, potentially with a small amount of modifier if needed. Ensure you use a sufficient volume to completely elute the compound from the sorbent. Including a "soak step," where the elution solvent sits on the sorbent for a few minutes before final collection, can improve recovery.[21]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated method for Rifapentine in human plasma.[13]

  • Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the samples at 5°C for at least 1 hour.

  • Centrifuge at 13,000 x g for 20 minutes at 10°C.

  • Carefully transfer 100 µL of the supernatant to a clean tube or well plate.

  • Dilute the supernatant with 150 µL of water before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) using C18 Cartridge

This is a general protocol for extracting Rifapentine from a biological matrix after protein precipitation.

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of purified water through the cartridge. Do not allow the sorbent bed to dry.

  • Loading: Load the supernatant from the PPT step (diluted with water to reduce organic content) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[21]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove the aqueous wash solvent.

  • Elution: Elute the this compound and analyte with 1 mL of acetonitrile or methanol into a clean collection tube. Consider a two-step elution with 0.5 mL each time, allowing the solvent to soak for 1-2 minutes before the final elution.[21]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Rifapentine-d9 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of Rifapentine-d9 in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization and use of this compound as an internal standard in LC-MS/MS assays.

Issue 1: High Variability in Internal Standard (IS) Response Across a Batch

  • Question: My this compound peak areas are highly variable (>15% CV) across my calibration standards, quality controls (QCs), and unknown samples. What are the potential causes and solutions?

  • Answer: High variability in the internal standard response can compromise the accuracy and precision of your results.[1][2] Here are the common causes and a systematic approach to troubleshooting:

    Potential Causes & Solutions

    Potential CauseRecommended Action
    Inconsistent Sample Processing: Ensure consistent and thorough vortexing/mixing after adding the IS to all samples. Verify the accuracy and precision of the pipette used to add the IS solution. For automated liquid handlers, check for clogs or leaks.
    Matrix Effects: The primary role of an internal standard is to compensate for matrix effects.[3] However, significant and variable matrix effects can still impact IS response. Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix from at least six different sources.[4] If significant variation is observed, consider a more efficient sample cleanup method like solid-phase extraction (SPE).[5]
    Ion Source Contamination: A dirty or contaminated ion source can lead to erratic ionization and signal instability. Clean the mass spectrometer's ion source according to the manufacturer's recommendations.[6]
    Instability of IS in Solution: Verify the stability of the this compound working solution under the storage and handling conditions used during the assay.
    Injector Issues: Partial clogging or inconsistent injection volumes can lead to variability. Perform injector maintenance and verify injection precision.

    Troubleshooting Workflow:

    start High IS Variability (>15% CV) check_pipetting Verify Pipetting Accuracy & Sample Mixing start->check_pipetting evaluate_matrix Evaluate Matrix Effects (6 different lots) check_pipetting->evaluate_matrix If variability persists resolve_issue Issue Resolved check_pipetting->resolve_issue If resolved clean_source Clean MS Ion Source evaluate_matrix->clean_source If matrix effect is high/variable evaluate_matrix->resolve_issue If resolved check_stability Assess IS Solution Stability clean_source->check_stability If variability persists clean_source->resolve_issue If resolved check_stability->resolve_issue If resolved investigate_further Investigate Further (e.g., chromatography, instrument) check_stability->investigate_further If variability persists

    Caption: Troubleshooting workflow for high internal standard variability.

Issue 2: Poor Signal-to-Noise (S/N) Ratio for the Internal Standard

  • Question: The peak for this compound is not intense enough, leading to a poor signal-to-noise ratio, especially in blank samples. How can I improve this?

  • Answer: A low S/N ratio for the IS can affect the precision of your assay, particularly at the lower limit of quantitation (LLOQ).

    Potential Causes & Solutions

    Potential CauseRecommended Action
    IS Concentration is Too Low: The concentration of the IS should be high enough to provide a reproducible and robust peak area.[7] A general recommendation is to use an IS concentration that is at the mid-point of the calibration curve. However, this should be empirically determined. Prepare a series of IS concentrations and evaluate their response in extracted blank matrix.
    Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. Optimize chromatographic conditions to separate the IS from interfering matrix components. Improve sample cleanup to remove phospholipids and other interfering substances.
    Suboptimal MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for this compound.[8]

Issue 3: Contribution of the Internal Standard to the Analyte Signal

  • Question: I am observing a significant signal for Rifapentine at the retention time of this compound in my blank samples. Could my internal standard be contributing to the analyte signal?

  • Answer: Yes, this is a common issue, especially with deuterated standards that may contain a small percentage of the unlabeled analyte as an impurity.

    Verification and Solution

    • Analyze the IS Working Solution: Inject the this compound working solution directly and monitor the MRM transition for Rifapentine.

    • Acceptance Criteria: According to regulatory guidelines, the response of interfering peaks at the retention time of the analyte in a blank sample (spiked only with IS) should be ≤20% of the response of the LLOQ sample.[8] For the IS, the response of any interfering peaks at its retention time should be ≤5% of the mean IS response.[8]

    • Optimize IS Concentration: If the contribution is too high, you may need to reduce the concentration of the this compound working solution. However, ensure that the signal remains adequate.

    • Source a Higher Purity IS: If reducing the concentration compromises the IS signal, consider obtaining a batch of this compound with higher isotopic purity.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS analysis?

    A1: Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[2] Because they are structurally and physicochemically almost identical to the analyte, they co-elute and experience similar extraction recovery and matrix effects, thus providing the most accurate compensation for analytical variability.[3]

  • Q2: What is a good starting concentration for my this compound internal standard?

    A2: A common practice is to use an IS concentration that is in the middle of the calibration curve range. For example, in a study quantifying Rifapentine in human plasma with a calibration range of 60.061 ng/mL to 8008.134 ng/mL, an IS concentration of 2,500 ng/mL or 4,000 ng/mL was used.[8] However, the optimal concentration should be determined experimentally during method development by evaluating the IS response, its variability, and its potential contribution to the analyte signal.

  • Q3: How do I prepare the this compound stock and working solutions?

    A3: Based on common laboratory practices, here is a general protocol:

    • Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable organic solvent like methanol to achieve the target concentration.[8][9] Store this stock solution at a low temperature (e.g., -20°C or -80°C).

    • Working Solution: Prepare the working solution by diluting the stock solution with an appropriate solvent (e.g., a mixture of acetonitrile and water).[8] The concentration of the working solution should be such that adding a small, fixed volume to your samples results in the desired final concentration in the sample.

  • Q4: What are the regulatory expectations for monitoring the internal standard response?

    A4: The FDA guidance on bioanalytical method validation recommends monitoring the IS response in all samples.[1][10] The IS responses in the calibration standards, QCs, and unknown samples should be consistent. Any significant, systematic variation in the IS response in the unknown samples compared to the calibration standards and QCs should be investigated.[3] For example, an outlier test where IS responses <50% and >150% of the mean IS response may be flagged for repeat analysis.[2]

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for a quantitative bioanalytical method.

Objective: To find a this compound concentration that provides a stable and reproducible signal, adequately compensates for matrix effects, and does not significantly contribute to the analyte signal.

Methodology

  • Prepare a Range of IS Working Solutions: From your this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 50, 250, 1000, 2500, 5000 ng/mL).

  • Post-Extraction Spike Evaluation:

    • Extract blank biological matrix (e.g., plasma) from at least six different sources.

    • After the final extraction step, just before analysis, spike the extracted blank matrix with the different concentrations of the IS working solutions.

    • Analyze these samples and evaluate the IS peak area response and its variability (%CV) at each concentration. Aim for a %CV of ≤15%.

  • Pre-Extraction Spike and Matrix Effect Evaluation:

    • Spike the different IS working solutions into the blank matrix from the six sources before the extraction process.

    • Process these samples through the entire sample preparation procedure.

    • Analyze the samples and compare the IS peak areas to those from the post-extraction spike evaluation to assess extraction recovery.

    • Calculate the IS-normalized matrix factor to ensure it is close to 1.0 and consistent across the different sources.[3]

  • Evaluate Contribution to Analyte Signal:

    • Using the most promising IS concentration(s) from the previous steps, prepare a blank sample (matrix + IS, no analyte) and an LLOQ sample (matrix + IS + LLOQ level of analyte).

    • Analyze these samples and check the analyte's MRM transition in the blank sample. The response should be less than 20% of the analyte response in the LLOQ sample.

  • Final Selection:

    • Choose the IS concentration that provides a robust and reproducible signal (S/N > 20), low variability (%CV < 15%), consistent extraction recovery, minimal matrix effects, and acceptable contribution to the analyte signal.

Data Summary Table for Optimization Experiments

IS Concentration (ng/mL)Mean IS Peak Area (Post-Extraction)%CV (Post-Extraction, n=6)Mean IS Peak Area (Pre-Extraction)%CV (Pre-Extraction, n=6)Analyte Response in Blank (% of LLOQ)
50
250
1000
2500
5000

Workflow for IS Concentration Optimization

prep_is Prepare IS Working Solutions (e.g., 50-5000 ng/mL) post_spike Post-Extraction Spike in 6 Lots of Blank Matrix prep_is->post_spike eval_response Evaluate IS Response & Variability (%CV) post_spike->eval_response pre_spike Pre-Extraction Spike in 6 Lots of Blank Matrix eval_response->pre_spike Select promising concentrations eval_recovery Evaluate Extraction Recovery & Matrix Effects pre_spike->eval_recovery eval_contribution Evaluate IS Contribution to Analyte Signal at LLOQ eval_recovery->eval_contribution select_conc Select Optimal Concentration eval_contribution->select_conc

Caption: Workflow for the experimental optimization of internal standard concentration.

References

Resolving poor peak shape of Rifapentine-d9 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues related to Rifapentine-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor peak shape during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my internal standard, this compound, critical for my assay?

The quality of the chromatographic peak shape for an internal standard (IS) like this compound is paramount for accurate and reproducible quantification in LC-MS/MS assays. A poor, asymmetric peak shape can lead to:

  • Inaccurate Integration: Peak tailing or fronting complicates the accurate determination of the peak's start and end points, leading to unreliable area calculations.[1]

  • Reduced Sensitivity: Broader, distorted peaks have a lower height-to-area ratio, which can negatively impact the signal-to-noise ratio and the lower limit of quantification (LLOQ).[2]

  • Compromised Resolution: Tailing peaks can overlap with adjacent analyte peaks or matrix interferences, compromising the separation and accuracy of the results.[1][3]

  • Method Failure: Most system suitability tests include a measure of peak symmetry (e.g., tailing factor).[4] Poor peak shape can cause the system suitability to fail, invalidating the results of the analytical run.

For an internal standard to be effective, it should mimic the chromatographic behavior of the analyte as closely as possible. Since deuterated standards like this compound are expected to co-elute with the native analyte, any distortion in its peak shape indicates a problem that will likely also affect the analyte of interest and compromise the entire assay.[5]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is the most common form of peak distortion.[6] For a compound like this compound, this is often caused by secondary interactions between the analyte and the stationary phase. The primary cause of peak tailing is the occurrence of multiple retention mechanisms.[3][6]

Below is a systematic guide to troubleshooting peak tailing.

Troubleshooting Guide: Peak Tailing

A logical approach to diagnosing the root cause of peak tailing is essential. The following workflow can help systematically identify and resolve the issue.

G cluster_0 Start cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Column & Sample Investigation cluster_3 Phase 3: Resolution start Observe Tailing Peak for this compound mobile_phase Check Mobile Phase (pH, Buffer Strength, Age) start->mobile_phase instrument Inspect Instrument (Connections, Tubing) start->instrument column Evaluate Column (Age, Contamination, Voids) mobile_phase->column solution_mp Remake Mobile Phase Adjust pH/Buffer mobile_phase->solution_mp instrument->column solution_inst Fix Leaks Shorten Tubing instrument->solution_inst sample Analyze Sample Conditions (Overload, Solvent Mismatch) column->sample solution_col Wash or Replace Column Use Guard Column column->solution_col solution_sample Dilute Sample Match Injection Solvent sample->solution_sample

Caption: Troubleshooting workflow for poor peak shape.

Detailed Troubleshooting Steps for Peak Tailing

Potential Cause Symptoms & Diagnosis Recommended Solution
Secondary Silanol Interactions Rifapentine contains basic functional groups that can interact with acidic residual silanol groups on the silica-based C18 column surface, a very common cause of tailing.[3][6][7]Operate at a lower pH (e.g., 2.5-3.5) using an additive like formic acid. This protonates the silanol groups, minimizing secondary ionic interactions.[1][6] Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, reducing the potential for these interactions.[3][6]
Mobile Phase pH The mobile phase pH is not correctly buffered or is inappropriate for the analyte. Small variations in pH can lead to inconsistent peak shapes.Ensure the mobile phase is buffered and its pH is stable. For Rifapentine, using ammonium formate with formic acid is common.[8][9] Remake the mobile phase if it is old.[4]
Column Contamination or Degradation Peak shape worsens over time with increasing sample injections. The column may be contaminated with strongly retained matrix components.[1][10]Wash the column with a strong solvent (e.g., isopropanol or a solvent recommended by the manufacturer). Use a guard column to protect the analytical column from contaminants.[3] If washing doesn't help, replace the column .[1]
Column Overload Tailing worsens as the concentration of this compound increases. The stationary phase is saturated.[1][10]Reduce the injection volume or dilute the sample. This is a simple test to check for overload.[1]
Injection Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile).[1][2][10]Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase composition. This ensures proper focusing of the analyte band at the column head.[1]
Extra-Column Volume Broadening and tailing of all peaks, especially early eluting ones. This is caused by excessive tubing length or diameter between the injector and detector.[1][10]Use shorter, narrower-bore tubing (e.g., 0.12 mm ID). [1] Check for and eliminate any unnecessary unions or fittings.
Column Void A void or channel forms at the inlet of the column due to pressure shocks or dissolution of the silica bed.Reverse the column and flush with a strong solvent to wash away any particulates on the inlet frit. This is a temporary fix.[3] The best solution is to replace the column .
Q3: My this compound peak is fronting. What are the common causes?

Peak fronting, where the front half of the peak is sloped, is less common than tailing but can also indicate significant issues.

Potential Cause Symptoms & Diagnosis Recommended Solution
Sample Overload Similar to tailing, severe sample overload can sometimes manifest as fronting, especially in certain chromatographic modes.Reduce the injection volume or dilute the sample.
Incorrect Sample Solvent The sample is dissolved in a solvent much weaker than the mobile phase, leading to poor solubility on the column.Ensure the sample solvent is compatible with the mobile phase. While a weaker solvent is generally preferred, it must still adequately dissolve the analyte.
Column Collapse Catastrophic column failure, often due to operating outside the recommended pH or temperature limits, can lead to peak fronting.[4]Replace the column. Ensure the method operates within the column's specified limits (e.g., pH range for silica columns is typically 2-8).[4]
Q4: I am observing a split peak for this compound. What should I investigate?

Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

Potential Cause Symptoms & Diagnosis Recommended Solution
Partially Blocked Frit The inlet frit of the column is clogged with particulate matter from the sample or mobile phase.Replace the column frit if possible, or reverse-flush the column (follow manufacturer's instructions). Using an in-line filter can prevent this.[3]
Injection Solvent Effect The sample solvent is much stronger than the mobile phase, causing the analyte band to spread and distort as it enters the column.[2]Reconstitute the sample in a solvent matching the initial mobile phase.
Column Bed Deformation A void or channel has formed at the head of the column. This can be caused by pressure surges or injecting a solvent that attacks the stationary phase.[3]Inspect the column inlet. If a void is visible, the column needs to be replaced.
Analyte Degradation Rifapentine can degrade, and if this occurs in the sample vial or on the autosampler, you may be injecting a mixture of this compound and a related degradant that is partially resolved.Investigate the stability of this compound in your sample solvent and storage conditions.[11]

Chemical Stability of Rifapentine

Rifapentine is susceptible to degradation, which can be a source of chromatographic problems. Understanding these pathways is crucial for developing a robust method.

G RPT This compound Deg1 3-Formylrifamycin-d9 (Hydrolysis Product) RPT->Deg1 Hydrolysis (Acidic/High Humidity) Deg2 Isonicotinyl Hydrazone Adduct (Interaction with INH) RPT->Deg2 Maillard Reaction Peak Poor Peak Shape (Split or Tailing) Deg1->Peak Co-elution/ Interference Deg2->Peak Co-elution/ Interference

Caption: Potential degradation pathways for Rifapentine.

Rifapentine is known to hydrolyze to 3-formylrifamycin, especially in the presence of high humidity.[12] Furthermore, it can undergo a Maillard reaction with compounds containing amine groups, such as the anti-tuberculosis drug isoniazid (INH).[12] If this compound degrades in the prepared sample, the resulting degradants could appear as shoulders on the main peak or as separate, poorly resolved peaks, contributing to what appears as poor peak shape.

Experimental Protocols

Protocol 1: Recommended Starting LC-MS/MS Method for this compound

This protocol is based on validated methods reported in the literature and provides a robust starting point for analysis.[8][9]

Parameter Condition
LC System UPLC/HPLC system capable of binary gradient
Column Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) or equivalent high-purity, end-capped C18 column[9]
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:50 v/v)
Gradient Start at 10% B, ramp to 95% B over 4 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Sample Diluent 50:50 Methanol:Water or similar to initial mobile phase conditions
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Specific transitions for this compound should be optimized based on the instrument.
Typical Retention Time ~2.3 - 2.5 minutes[8]
Protocol 2: Systematic Investigation of Peak Tailing
  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase A and B exactly as specified in the method. Old or improperly prepared buffers are a common source of problems.[4]

  • Equilibrate the System: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. Monitor the baseline for stability.

  • Inject a Diluted Standard: Prepare a dilution of the this compound working solution (e.g., 10-fold dilution) in the initial mobile phase composition. Inject this solution.

    • If peak shape improves: The original sample was likely overloaded. Adjust sample concentration accordingly.[1]

  • Test a New Column: If tailing persists with the diluted standard, replace the analytical column with a new one of the same type.

    • If peak shape improves: The old column was contaminated, degraded, or had developed a void.[3][4] Implement the use of a guard column and appropriate sample cleanup to extend column lifetime.

  • Modify Mobile Phase pH: If a new column does not solve the problem, consider the role of secondary interactions. Prepare a mobile phase with a slightly lower pH (e.g., adjust formic acid concentration) to further suppress silanol activity.

    • If peak shape improves: Secondary silanol interactions were the root cause. The adjusted, lower pH method is more robust.[6]

  • Inspect the LC System: If none of the above steps resolve the issue, inspect the system for extra-column volume. Check the length and diameter of all tubing from the injector to the column and from the column to the detector/mass spectrometer. Ensure all fittings are secure and not leaking.[1]

References

Rifapentine-d9 stability in solution and under storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Rifapentine-d9 in solution and under various storage conditions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept at -20°C, where it is reported to be stable for at least four years.[1] For shorter periods, storage at room temperature (20°C to 25°C or 68°F to 77°F) in a dry, dark place is also acceptable.[2][3] It is crucial to keep the container tightly closed to protect it from moisture and heat.[2]

Q2: How stable is this compound in solution?

The stability of this compound in solution is significantly lower than in its solid form and is dependent on the solvent, pH, temperature, and exposure to light. While specific long-term stability data for this compound in various solutions is limited, studies on Rifapentine provide valuable insights. Aqueous solutions are generally not recommended for storage for more than one day.[4] Stock solutions in organic solvents like methanol, DMSO, and acetonitrile should be prepared fresh. For instance, a study on Rifapentine showed that in a test solution, impurity levels started to increase after 4 hours, and significant changes were observed over 24 hours.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in acetonitrile, DMSO, and methanol.[1] It is also soluble in other organic solvents such as ethanol, chloroform, and dichloromethane.[3][4] The solubility in ethanol is approximately 2 mg/mL, and in DMSO and DMF, it is around 30 mg/mL.[4] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the chosen buffer.[4]

Q4: What are the known degradation pathways for Rifapentine?

Rifapentine is susceptible to degradation under various conditions. The primary degradation pathways include hydrolysis, oxidation, and photodecomposition. Under acidic conditions, it can hydrolyze to 3-formyl rifamycin. In alkaline conditions and in the presence of oxygen, it can form Rifapentine-quinone. Oxidation can lead to the formation of Rifapentine N-Oxide.[2][5] The macrocyclic structure of rifamycins makes them sensitive to light, pH, and oxidative degradation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results Degradation of this compound in solution.Prepare fresh stock and working solutions daily. Protect solutions from light and store them at a low temperature (2-8°C) for short-term use. Avoid prolonged exposure to acidic or alkaline conditions.
Appearance of unknown peaks in chromatogram Presence of degradation products.Refer to the degradation pathway diagram below to identify potential degradants. Use a stability-indicating analytical method to separate the parent compound from its degradation products.
Low recovery of this compound Adsorption to container surfaces or precipitation from solution.Use silanized glassware or low-adsorption plasticware. Ensure the solvent system maintains the solubility of this compound throughout the experiment.
Color change of the solution Degradation of the compound. Rifapentine is a red-orange compound, and degradation can lead to a color change.Discard the solution and prepare a fresh one. Investigate the storage and handling conditions that may have led to degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Rifapentine. This data can be used as a proxy for this compound stability.

Table 1: Forced Degradation of Rifapentine

Condition% DegradationReference
Acidic (0.1M HCl, 90°C, 1h)20.07%[6]
Alkaline (0.1M NaOH, RT, 15min)61.27%[6]
Oxidative (3% H₂O₂, 90°C, 45min)11.12%[6]
Photolytic49.75%[6]
Thermal (90°C, 12h)8.35%[6]

Table 2: Solubility of Rifapentine in Organic Solvents at Different Temperatures

SolventTemperature (K)Solubility ( g/100g of solvent)Reference
Methanol2781.52[3]
3234.89[3]
Ethanol2780.85[3]
3232.98[3]
Acetone2780.67[3]
3232.15[3]
Chloroform2782.13[3]
3236.21[3]
Dichloromethane2781.24[3]
3233.87[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of solid this compound.

  • Dissolve the solid in a suitable organic solvent (e.g., methanol, DMSO, or acetonitrile) to a final concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at 2-8°C for short-term use or -20°C for longer periods, although fresh preparation is recommended.

Protocol 2: Forced Degradation Study

  • Acidic Degradation: To 1 mL of a 1 mg/mL Rifapentine solution, add 1 mL of 0.1 M HCl. Incubate at 90°C for 1 hour. Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Degradation: To 1 mL of a 1 mg/mL Rifapentine solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 15 minutes. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL Rifapentine solution, add 1 mL of 3% H₂O₂. Incubate at 90°C for 45 minutes.

  • Photolytic Degradation: Expose a solution of Rifapentine to UV light (e.g., in a photostability chamber) for a specified duration.

  • Thermal Degradation: Heat a solid sample or a solution of Rifapentine at 90°C for 12 hours.

  • Analyze all stressed samples by a stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify degradation products.

Visualizations

G cluster_degradation Rifapentine Degradation Pathways Rifapentine Rifapentine Acid Acidic Hydrolysis Rifapentine->Acid Alkaline Alkaline Oxidation Rifapentine->Alkaline Oxidation Oxidation Rifapentine->Oxidation Photo Photolytic Degradation Rifapentine->Photo Formyl 3-Formyl Rifamycin Acid->Formyl Quinone Rifapentine Quinone Alkaline->Quinone Noxide Rifapentine N-Oxide Oxidation->Noxide Photo_products Photodegradation Products Photo->Photo_products G cluster_workflow Stability Testing Workflow start Start prep Prepare this compound Solution start->prep stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress analysis Analyze by Stability-Indicating Method (e.g., LC-MS/MS) stress->analysis data Collect and Analyze Data (% Degradation, Degradants) analysis->data report Report Findings data->report G cluster_troubleshooting Troubleshooting Decision Tree start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution and re-run check_solution->prepare_fresh No check_storage Was the solution protected from light and stored properly? check_solution->check_storage Yes improve_storage Improve storage conditions and re-run check_storage->improve_storage No check_method Is the analytical method validated and stability-indicating? check_storage->check_method Yes validate_method Validate/develop a stability-indicating method check_method->validate_method No contact_support Contact Technical Support check_method->contact_support Yes

References

Impact of sample pH on Rifapentine-d9 extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of sample pH on the extraction efficiency of Rifapentine-d9.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low and inconsistent recovery for this compound during our sample preparation. What could be the cause?

A1: Low and variable recovery of this compound is frequently linked to improper pH of the sample matrix (e.g., plasma, urine) prior to extraction. Rifapentine is an amphoteric molecule, meaning its charge state changes with pH. This directly impacts its solubility in aqueous versus organic solvents, which is the principle behind liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For optimal extraction, the sample pH must be carefully controlled to ensure this compound is in its most non-ionized (neutral) state.

Q2: What is the chemical basis for pH affecting this compound extraction?

A2: The chemical structure of Rifapentine contains both acidic and basic functional groups. DrugBank data predicts it has two primary pKa values: a strongly acidic pKa of approximately 6.99 and a strongly basic pKa of around 7.88[1].

  • At acidic pH (well below 6.99): The basic functional groups will be protonated (positively charged).

  • At alkaline pH (well above 7.88): The acidic functional groups will be deprotonated (negatively charged).

When the molecule is charged, it is more water-soluble (hydrophilic) and will preferentially remain in the aqueous sample matrix rather than partitioning into an organic extraction solvent. To maximize extraction efficiency into a non-polar organic solvent, the pH should be adjusted to a range where the molecule is electrically neutral. It is important to note that Rifapentine can degrade under very acidic conditions, with maximum degradation observed at pH 2[2][3].

Q3: What is the recommended pH for extracting this compound?

A3: The optimal pH for extraction is the isoelectric point (pI), where the net charge of the molecule is zero. For a compound with pKa values of 6.99 and 7.88, the theoretical pI is the average of these values, which is approximately pH 7.4. At this pH, this compound will be in its least water-soluble, most neutral form, leading to the highest partitioning into an organic solvent and thus the greatest extraction efficiency. Research on related compounds and methods often utilizes buffers in a slightly acidic to neutral range, such as pH 4.0 to 7.7, for analysis[4][5]. However, for extraction, buffering near the pI is critical.

Q4: We work with plasma samples. Does the matrix itself affect the pH adjustment?

A4: Yes. Plasma is a buffered biological matrix, typically with a pH of ~7.4. While this is close to the theoretical optimal pH for this compound extraction, the buffering capacity of plasma proteins means you must add a sufficiently concentrated buffer to overcome the sample's natural buffering and ensure the final pH is precisely controlled. Simply adding a small amount of weak acid or base is not sufficient for reproducible results.

Data Presentation: pH vs. Extraction Efficiency

While specific experimental data for this compound is limited, the following table illustrates the expected relationship between sample pH and extraction efficiency based on the physicochemical properties of Rifapentine.

Sample pHPredominant Form of this compoundExpected Aqueous SolubilityExpected Extraction Efficiency into Organic Solvent
2.0Cationic (Positively Charged)HighVery Low (<20%)
4.0Cationic (Positively Charged)ModerateLow (30-50%)
6.0Mixed (approaching neutral)LowModerate (60-80%)
7.4 Neutral (Isoelectric Point) Very Low Optimal (>95%)
9.0Anionic (Negatively Charged)ModerateLow (40-60%)
11.0Anionic (Negatively Charged)HighVery Low (<30%)

Note: This table provides expected trends. Actual efficiencies may vary based on the specific sample matrix and extraction solvent used.

Experimental Protocol: Optimizing Sample pH for Extraction

This protocol provides a systematic approach to determine the optimal pH for the extraction of this compound from a biological matrix (e.g., human plasma).

Objective: To identify the sample pH that yields the highest recovery of this compound.

Materials:

  • Blank human plasma

  • This compound stock solution

  • This compound Internal Standard (IS) stock solution

  • Phosphate buffer solutions (0.1 M) at pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0

  • Extraction solvent (e.g., Ethyl Acetate or Methyl tert-Butyl Ether)

  • LC-MS/MS system for analysis

Methodology:

  • Sample Preparation: Aliquot 200 µL of blank plasma into a series of microcentrifuge tubes.

  • Spiking: Spike each plasma aliquot with this compound to a final concentration of 100 ng/mL. Add the internal standard to each sample. Vortex briefly.

  • pH Adjustment:

    • To each set of samples (in triplicate), add 50 µL of a different pH buffer (5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

    • Vortex each sample for 30 seconds to ensure uniform pH.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the organic extraction solvent to each tube.

    • Cap and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Sample Analysis:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject the sample into the LC-MS/MS system.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the average peak area ratio for each pH level.

    • The pH level that produces the highest average peak area ratio is the optimal pH for extraction.

Visualization of pH Impact

The following diagram illustrates the relationship between sample pH and the ionization state of this compound, which in turn governs its extractability.

G cluster_0 Sample Preparation Workflow cluster_1 pH Adjustment cluster_2 Chemical State & Solubility cluster_3 Extraction Outcome Sample Plasma Sample (containing this compound) Acidic Acidic pH (e.g., pH < 6) Sample->Acidic Adjust pH Optimal Optimal pH (pI ~7.4) Alkaline Alkaline pH (e.g., pH > 8.5) Sample->Alkaline Adjust pH State_A Protonated (R-NH+) Higher Water Solubility Acidic->State_A State_O Neutral (R-N) Lower Water Solubility Optimal->State_O State_B Deprotonated (R-O-) Higher Water Solubility Alkaline->State_B Result_A Poor Recovery State_A->Result_A Result_O High Recovery State_O->Result_O Result_B Poor Recovery State_B->Result_B

Fig 1. Logical workflow showing the effect of pH on this compound's state and extraction.

References

Technical Support Center: Ensuring Autosampler Stability of Rifapentine-d9 Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Rifapentine-d9 extracts in an autosampler during bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an autosampler?

A1: this compound, similar to Rifapentine, is susceptible to several factors that can lead to its degradation in an autosampler. The primary factors of concern are:

  • Temperature: Elevated temperatures within the autosampler compartment can accelerate the degradation process.

  • pH: The pH of the sample matrix and the mobile phase can significantly impact stability. Acidic conditions can lead to the formation of 3-formyl rifapentine, while alkaline conditions in the presence of oxygen can result in the formation of rifapentine-quinone[1][2].

  • Exposure to Light: Rifapentine has a macrocyclic structure that is sensitive to light, which can cause photodegradation[2].

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule[2].

  • Time: The longer the extracts remain in the autosampler, the greater the potential for degradation. A noticeable decrease in peak area ratios has been observed for Rifapentine and its metabolite after 48 hours in an autosampler[3].

Q2: What is the expected stability of this compound extracts in a typical autosampler environment?

A2: The stability of this compound extracts in an autosampler is time-dependent. While specific stability data for this compound is not extensively published, studies on the parent compound, Rifapentine, indicate that a decline in concentration can be expected over time. For instance, one study noted a decrease in peak area ratios after 48 hours, suggesting that reinjection of partial batches after this period may yield inaccurate results[3]. For a related compound, Rifampicin, processed samples were found to be stable for 12 hours when stored at 15°C in the autosampler[4]. It is crucial to perform your own stability assessments under your specific analytical conditions.

Q3: Are there any recommended additives to improve the stability of this compound extracts?

A3: Yes, the use of antioxidants can be beneficial. For the related compound Rifampin, the addition of ascorbic acid to plasma samples has been shown to effectively prevent degradation at room temperature and during frozen storage[5]. Some analytical methods for Rifapentine have also incorporated ascorbic acid into the extraction solvent to protect the analyte[6]. It is advisable to evaluate the compatibility and effectiveness of antioxidants like ascorbic acid in your specific matrix and analytical method.

Q4: How should I prepare my stock and working solutions of this compound to ensure their stability?

A4: To ensure the stability of your this compound stock and working solutions, it is recommended to:

  • Prepare stock solutions in a suitable organic solvent like methanol[7].

  • Store stock solutions at low temperatures, such as -20°C or -80°C, where they have been shown to be stable for at least one to three months[4].

  • Prepare working solutions fresh whenever possible. If they need to be stored, keep them in an ice bath, where they have been demonstrated to be stable for at least 7 hours[7].

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Decreasing peak areas for this compound over an analytical run 1. Degradation in the autosampler: The extracts may be degrading over time due to temperature, light exposure, or oxidative stress. 2. Evaporation of solvent: If the vials are not properly sealed, solvent evaporation can lead to an increase in concentration initially, followed by potential degradation, or inconsistent results.1. Control Autosampler Temperature: Set the autosampler temperature to a controlled, refrigerated temperature (e.g., 4-15°C). 2. Limit Run Time: If possible, limit the duration of the analytical run to minimize the time the extracts spend in the autosampler. One study indicated instability after 48 hours[3]. 3. Use Amber Vials: Protect the extracts from light by using amber or light-blocking autosampler vials. 4. Add Antioxidant: Consider adding ascorbic acid to the reconstitution solvent or the final extract[5][6]. 5. Ensure Proper Sealing: Use high-quality septa and caps to ensure a tight seal and prevent solvent evaporation.
Appearance of unexpected peaks in the chromatogram 1. Formation of degradation products: New peaks may correspond to degradation products such as 3-formyl rifapentine or rifapentine-quinone[1][2][8]. 2. Matrix effects: Components from the biological matrix may be interfering with the analysis.1. Investigate Degradation Pathways: Refer to the known degradation pathways of Rifapentine to tentatively identify the new peaks. Mass spectrometry can be used for confirmation. 2. Optimize Sample Preparation: Improve the sample clean-up process (e.g., solid-phase extraction) to remove interfering matrix components[3]. 3. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is in a range that minimizes the formation of pH-dependent degradants.
Poor reproducibility of quality control (QC) samples 1. Inconsistent stability across the batch: The first samples in the run may be less degraded than the last samples. 2. Inhomogeneous samples: If the extracts are not properly mixed after thawing or reconstitution, it can lead to variability.1. Assess Autosampler Stability: Perform a stability experiment by reinjecting QC samples at various time points during a long run to quantify the extent of degradation. 2. Randomize Sample Injection: Randomize the injection order of standards, QCs, and unknown samples to minimize the impact of time-dependent degradation on the final results. 3. Ensure Thorough Mixing: Vortex-mix all samples thoroughly before placing them in the autosampler.

Summary of Stability Data

AnalyteMatrixStorage ConditionDurationStability OutcomeReference
Rifapentine & 25-Desacetyl rifapentineHuman PlasmaRoom Temperature (Bench top)1 day, 6 hours, 47 minutesStable[7]
Rifapentine & 25-Desacetyl rifapentineProcessed Samples in AutosamplerNot specified48 hoursDecrease in peak area ratios observed[3]
RifapentineWhole Blood on Dried Blood SpotsRoom Temperature (with desiccant, protected from light)11 weeksStable[6]
This compound Spiking SolutionIce Bath7 hours, 13 minutesStable (% Change: -1.04%)[7]
Rifampicin (Related Compound)Processed Samples in Autosampler15°C12 hoursStable[4]
Rifampicin (Related Compound)PlasmaAmbient Temperature8 hours54% loss[5]
Rifampicin (Related Compound) with Ascorbic AcidPlasmaAmbient Temperature12 hoursStable[5]
Rifampicin (Related Compound)Plasma-20°C1 weekDegradation observed[5]
Rifampicin (Related Compound) with Ascorbic AcidPlasma-20°C14 daysStable[5]

Experimental Protocols

Protocol 1: Autosampler Stability Assessment

  • Sample Preparation: Prepare at least six replicates of low and high concentration quality control (QC) samples in the biological matrix of interest. Process these samples using your validated extraction method.

  • Initial Analysis: Immediately after processing, inject one set of low and high QC samples to establish the baseline (T=0) response.

  • Autosampler Storage: Place the remaining QC samples in the autosampler set to your typical operating temperature.

  • Time-Point Analysis: Inject the QC samples at regular intervals (e.g., 6, 12, 24, 48 hours) over the expected duration of your longest analytical run.

  • Data Analysis: Calculate the mean concentration and percent deviation from the T=0 samples for each time point. The acceptance criteria are typically within ±15% of the nominal concentration.

Protocol 2: Liquid-Liquid Extraction (LLE) for Rifapentine

This is a general protocol based on a described method[7].

  • Sample Aliquoting: Pipette a known volume of plasma sample into a clean tube.

  • Internal Standard Addition: Add the this compound internal standard solution.

  • Protein Precipitation (optional but recommended): Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge. Collect the supernatant.

  • Extraction: To the supernatant, add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent. Consider adding an antioxidant like ascorbic acid to the reconstitution solvent.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Rifapentine_d9 This compound Formyl_Rifapentine 3-Formyl this compound Rifapentine_d9->Formyl_Rifapentine Degradation Rifapentine_Quinone This compound Quinone Rifapentine_d9->Rifapentine_Quinone Degradation Desacetyl_Rifapentine 25-Desacetyl this compound Rifapentine_d9->Desacetyl_Rifapentine Degradation / Metabolism Acidic_pH Acidic pH Acidic_pH->Formyl_Rifapentine Alkaline_pH_O2 Alkaline pH + Oxygen Alkaline_pH_O2->Rifapentine_Quinone Metabolism_Deacetylation Metabolism / Deacetylation Metabolism_Deacetylation->Desacetyl_Rifapentine

Caption: this compound Degradation Pathways.

Start Start: Sample Extraction Add_IS Add this compound (IS) Start->Add_IS Extract Perform Extraction (LLE or SPE) Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase (+ Antioxidant, e.g., Ascorbic Acid) Evaporate->Reconstitute Transfer Transfer to Amber Autosampler Vials Reconstitute->Transfer Autosampler Place in Cooled Autosampler (4-15°C) Transfer->Autosampler Analyze Analyze within Validated Stability Window (e.g., < 48 hours) Autosampler->Analyze End End: Data Acquisition Analyze->End

Caption: Recommended Workflow for Stable Analysis.

References

Validation & Comparative

Cross-Validation of a Rifapentine Bioanalytical Method Using a Deuterated Internal Standard: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a bioanalytical method for the quantification of rifapentine in human plasma, utilizing Rifapentine-d9 as an internal standard, across two independent laboratories. The objective is to present a clear overview of the method's performance, reproducibility, and adherence to regulatory standards through a hypothetical cross-validation study. This document is intended to assist researchers, scientists, and drug development professionals in evaluating and implementing robust bioanalytical assays.

The data and protocols presented are synthesized from established methodologies and best practices in bioanalytical method validation, reflecting typical performance characteristics.

Executive Summary

The accurate quantification of therapeutic drugs is paramount in clinical and preclinical studies. This guide details the cross-validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining rifapentine concentrations in human plasma. The use of a stable isotope-labeled internal standard, this compound, is crucial for mitigating variability and ensuring data integrity.[1][2][3] The presented data demonstrates that the method is robust, reliable, and transferable between laboratories, meeting the stringent criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6]

Experimental Protocols

A detailed methodology for the bioanalytical method is provided below. Both laboratories adhered to the same fundamental protocol to ensure consistency.

2.1. Sample Preparation

A protein precipitation method was employed for the extraction of rifapentine and the internal standard from human plasma.

  • Step 1: Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 25 µL of the internal standard working solution (this compound, 1000 ng/mL in methanol).

  • Step 3: Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer 200 µL of the supernatant to a clean tube.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the residue in 200 µL of the mobile phase.

  • Step 9: Inject 5 µL onto the LC-MS/MS system.

2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) was used for chromatographic separation.[4]

  • Mobile Phase: A gradient elution was performed using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode was used for detection.[4][7]

  • MRM Transitions:

    • Rifapentine: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process between the originating laboratory (Lab A) and the receiving laboratory (Lab B).

cluster_0 Lab A (Originating) cluster_1 Lab B (Receiving) cluster_2 Data Comparison & Acceptance A1 Method Development & Validation A2 Preparation of QC Samples A1->A2 B2 Analysis of Blinded QC Samples A2->B2 Shipment A3 Analysis of QC Samples C1 Statistical Analysis of QC Results A3->C1 Data A4 Analysis of Clinical Samples B3 Analysis of Re-assayed Clinical Samples A4->B3 Shipment C2 Comparison of Clinical Sample Concentrations A4->C2 Data B1 Method Transfer & SOP Adoption B2->C1 Data B3->C2 Data C3 Acceptance Criteria Met? C1->C3 C2->C3

Caption: Workflow for the inter-laboratory cross-validation of the Rifapentine bioanalytical method.

Quantitative Data Comparison

The following tables summarize the performance characteristics of the analytical method as determined by both laboratories.

Table 1: Calibration Curve Performance

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (ng/mL)5 - 50005 - 5000-
Correlation Coefficient (r²)> 0.998> 0.997≥ 0.99
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingAppropriate for the data

Table 2: Intra-Day and Inter-Day Precision and Accuracy

Quality Control SampleLaboratory ALaboratory B
Precision (%CV) Accuracy (%Bias)
LLOQ (5 ng/mL) 4.8-2.5
Low QC (15 ng/mL) 3.51.8
Mid QC (250 ng/mL) 2.1-0.9
High QC (4000 ng/mL) 1.91.2
Acceptance Criteria ≤ 15% (≤ 20% for LLOQ) ± 15% (± 20% for LLOQ)

Data represents the mean of three separate analytical runs.

Table 3: Cross-Validation of Incurred Sample Reanalysis (ISR)

A subset of 20 clinical study samples previously analyzed in Laboratory A were re-analyzed in Laboratory B to assess the concordance of the results.

ParameterResultAcceptance Criteria
Number of Samples Re-analyzed20-
Percentage Difference≤ 12.5%≤ 20% for at least 67% of samples
Concordance Rate95%≥ 67%

Alternative Methodologies and Internal Standards

While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalysis due to its high selectivity and sensitivity, other approaches have been utilized for the analysis of rifamycins.[8][9]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive and specific than LC-MS/MS and may be more susceptible to matrix interferences. It is generally not suitable for applications requiring low limits of quantification.[10]

  • Structural Analog Internal Standards: In the absence of a stable isotope-labeled internal standard, a structurally similar compound can be used. However, these analogs may exhibit different chromatographic behavior and ionization efficiency, potentially leading to less accurate quantification.[8][9] The use of a deuterated internal standard like this compound is preferred as it co-elutes with the analyte and experiences similar matrix effects, thereby providing more reliable correction for analytical variability.[1][3]

Conclusion

The cross-validation of the LC-MS/MS method for the quantification of rifapentine in human plasma using this compound as an internal standard demonstrates a high degree of reproducibility and robustness between the two participating laboratories. The data presented in this guide confirms that the method is accurate, precise, and suitable for supporting clinical and non-clinical studies that require reliable bioanalytical data. The successful inter-laboratory comparison underscores the transferability of the method and ensures the consistency of data generated across different analytical sites.

References

A Comparative Guide to Rifapentine-d9 and Rifampicin-d3 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rifapentine and rifampicin, the selection of an appropriate internal standard (IS) is a critical step to ensure the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of two commonly used deuterated internal standards, Rifapentine-d9 and Rifampicin-d3, supported by experimental data and detailed methodologies.

The Role of Internal Standards in LC-MS/MS Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting the variability inherent in sample preparation and analysis.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential losses or fluctuations.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to those of the analyte.[1]

This comparison focuses on this compound as the SIL-IS for rifapentine and Rifampicin-d3 as a SIL-IS for rifampicin. Additionally, in instances where a dedicated SIL-IS for rifapentine may not be available, the use of a structural analog like Rifampicin-d3 is explored.

This compound as an Internal Standard for Rifapentine Analysis

This compound is the deuterated form of rifapentine and is the preferred internal standard for its quantification.[3][4][5] Its use ensures high accuracy and precision in pharmacokinetic and other quantitative studies involving rifapentine.

Experimental Protocol for Rifapentine Quantification using this compound

A highly sensitive and specific LC-MS/MS method has been validated for the quantification of rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma using this compound as the internal standard.[3][4]

Sample Preparation (Liquid-Liquid Extraction): [3]

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction (LLE) by adding 2 mL of the extraction solvent.

  • Mix the samples for 10 minutes at 60 rpm.

  • Centrifuge at 4,000 rpm for 5 minutes at 5°C.

  • Evaporate the supernatant to dryness under nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the reconstitution solution.

  • Vortex the samples for proper mixing before injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: [3][4]

  • LC System: Sciex Exton LC system

  • Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and methanol (50:50 v/v) and 10 mM ammonium formate (70:30 v/v)

  • Flow Rate: 1 mL/minute

  • Mass Spectrometer: Sciex API 4500 triple-quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Performance Data of this compound as an Internal Standard

The validation of the bioanalytical method using this compound demonstrated good linearity, precision, and accuracy.[3][4]

Parameter Rifapentine 25-desacetyl rifapentine
Linearity Range 60.061 - 8008.134 ng/mL30.000 - 4000.015 ng/mL
Inter-run Precision (% CV) 0.60% - 2.49%1.19% - 4.88%
Inter-run Accuracy (% Nominal) 98.24% - 102.14%97.13% - 103.05%
Mean % Recovery 71.03%Not Specified
% CV of Recovery 3.41%Not Specified

Data sourced from Parghale et al., 2025[3][4]

The retention times for rifapentine and this compound were 2.45 minutes and 2.30 minutes, respectively.[3][4] The close elution of the analyte and its deuterated internal standard is a key advantage, as it ensures they experience similar matrix effects.

Rifampicin-d3 as an Internal Standard

Rifampicin-d3 is the deuterated analog of rifampicin and is used as an internal standard for its quantification.[6][7] Furthermore, due to the structural similarity between rifampicin and rifapentine, Rifampicin-d3 has also been employed as a structural analog internal standard for the analysis of rifapentine and its metabolites when a dedicated SIL-IS was not available.[8][9]

Experimental Protocol for Rifapentine Quantification using Rifampicin-d3

A validated LC-MS/MS method for the quantification of rifapentine and its metabolite, 25-O-desacetyl rifapentine, in human breastmilk utilized Rifampicin-d3 as the internal standard.[9]

Sample Preparation (Protein Precipitation and Solid-Phase Extraction): [9]

  • Perform protein precipitation on the breastmilk samples.

  • Follow with C18 solid-phase extraction (SPE) for further cleanup and concentration of the analytes and the internal standard.

Chromatographic and Mass Spectrometric Conditions: [9]

  • LC System: Agilent

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)

  • Mobile Phase: Isocratic elution with acetonitrile containing 0.1% formic acid and water containing 10% methanol and 0.1% formic acid (55:45, v/v)

  • Flow Rate: 450 µL/minute

  • Mass Spectrometer: AB Sciex 4000

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Performance Data of Rifampicin-d3 as an Internal Standard for Rifapentine

The method validation demonstrated acceptable performance for the quantification of rifapentine using Rifampicin-d3 as the internal standard.[9]

Parameter Rifapentine 25-O-desacetyl rifapentine
Linearity Range 2 - 2000 ng/mL2 - 2000 ng/mL
Regression Quadratic (1/x weighting)Quadratic (1/x weighting)
Accuracy 92.9% - 105.5%92.9% - 105.5%
Mean Extraction Yield 84.2%71.1%
% CV of Extraction Yield 1.7%10.8%
Mean Process Efficiency 80.4%95.7%
% CV of Process Efficiency 4.7%5.7%

Data sourced from a study on rifapentine in human breastmilk[9]

The retention times were approximately 2.67 minutes for rifapentine, 1.88 minutes for 25-O-desacetyl rifapentine, and 1.96 minutes for Rifampicin-d3.[9]

Visualizing the Experimental Workflows

To better illustrate the methodologies, the following diagrams depict the experimental workflows for sample preparation and analysis.

experimental_workflow_rifapentine_d9 cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is add_solvent Add Extraction Solvent (2 mL) add_is->add_solvent mix Mix (10 min) add_solvent->mix centrifuge Centrifuge (4000 rpm, 5 min) mix->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in 500 µL evaporate->reconstitute vortex Vortex reconstitute->vortex inject Inject into LC-MS/MS vortex->inject separation Chromatographic Separation (Supelco Discovery C18) inject->separation detection MS/MS Detection (Positive ESI, MRM) separation->detection

Caption: Workflow for Rifapentine analysis using this compound IS.

experimental_workflow_rifampicin_d3 cluster_sample_prep Sample Preparation (PP & SPE) cluster_analysis LC-MS/MS Analysis breastmilk Breastmilk Sample add_is Add Rifampicin-d3 IS breastmilk->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation spe Solid-Phase Extraction (C18) protein_precipitation->spe inject Inject into LC-MS/MS spe->inject separation Chromatographic Separation (Agilent Poroshell 120 EC-C18) inject->separation detection MS/MS Detection (Positive ESI, MRM) separation->detection

Caption: Workflow for Rifapentine analysis using Rifampicin-d3 IS.

Comparative Analysis and Recommendations

The choice between this compound and Rifampicin-d3 as an internal standard depends on the analyte being quantified.

  • For the analysis of rifapentine, this compound is the ideal internal standard. As a stable isotope-labeled analog, it co-elutes closely with rifapentine, ensuring the most accurate compensation for variations in extraction recovery, matrix effects, and instrument response.[1] The presented data for this compound shows excellent precision and accuracy, highlighting its suitability for rigorous bioanalytical method validation.[3][4]

  • For the analysis of rifampicin, Rifampicin-d3 is the appropriate choice of internal standard. It provides the same benefits as any SIL-IS for its corresponding analyte.

  • Using Rifampicin-d3 for rifapentine analysis is a viable alternative when this compound is unavailable. Rifampicin is a structural analog of rifapentine, and the deuterated version can still provide adequate quantification.[8] However, it is important to note that structural analogs may not perfectly mimic the analyte's behavior during chromatography and ionization, which can sometimes lead to less accurate results compared to a SIL-IS. In the presented data, the retention times of rifapentine and Rifampicin-d3 are different, which means they do not co-elute.[9] This can be a limitation if there are significant matrix effects at the specific retention time of either the analyte or the internal standard.

References

Performance Showdown: Rifapentine-d9 versus Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the critical role of internal standards in the accurate quantification of Rifapentine, leveraging experimental data for a direct comparison of deuterated and non-deuterated options.

In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of analytes is paramount. For a potent antibiotic like Rifapentine, this accuracy is crucial for both clinical efficacy and patient safety. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a well-established practice to correct for variability during sample preparation and analysis. This guide provides a detailed comparison between the use of a deuterated internal standard, Rifapentine-d9, and a non-deuterated internal standard for the quantification of Rifapentine.

The consensus in the scientific community, supported by regulatory bodies like the European Medicines Agency (EMA), strongly advocates for the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds.[1] The key advantage of a SIL-IS is its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during extraction, chromatography, and ionization, thereby providing more accurate and precise results.[1][2][3]

Experimental Data: A Head-to-Head Comparison

A highly sensitive and specific LC-MS/MS method for the quantification of Rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma has been successfully validated using this compound as the internal standard.[4][5] The quantitative data from this study underscores the excellent performance of the deuterated internal standard.

Table 1: Performance Characteristics of an LC-MS/MS Assay for Rifapentine using this compound Internal Standard [4][5]

ParameterRifapentine25-desacetyl rifapentine
Linearity Range 60.061 - 8008.134 ng/mL30.000 - 4000.015 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Intra-run Precision (%CV) 0.99 - 2.613.24 - 6.90
Inter-run Precision (%CV) 0.60 - 2.491.19 - 4.88
Intra-run Accuracy (% Nominal) 95.53 - 102.5495.32 - 96.18
Inter-run Accuracy (% Nominal) 98.24 - 102.1497.13 - 103.05

The data clearly demonstrates that the use of this compound as an internal standard results in a highly linear, precise, and accurate assay for Rifapentine and its primary metabolite.

In contrast, a study quantifying Rifapentine from dried blood spots utilized a deuterated structural analog, rifampin-d3, as the internal standard due to the unavailability of this compound at the time.[6][7] While this method was also validated, the use of a structural analog, even a deuterated one, introduces potential for variability as its physicochemical properties are not identical to the analyte. Non-deuterated structural analogs are even more likely to exhibit different extraction recoveries and ionization efficiencies, leading to reduced accuracy and precision.

The Critical Role of Deuterated Standards in Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][8][9]

A deuterated internal standard like this compound is the ideal tool to compensate for these matrix effects.[1] Since it is chemically identical to Rifapentine, it co-elutes precisely with the analyte and experiences the same degree of ion suppression or enhancement.[1] This co-elution is a critical factor, as even slight differences in retention time between the analyte and a non-deuterated internal standard can lead to differential matrix effects and compromise the data's integrity.[8]

The experimental workflow for a typical bioanalytical method using a deuterated internal standard is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with this compound IS plasma->is_spike extraction Protein Precipitation / LLE is_spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection onto LC Column evaporation->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification logical_relationship cluster_IS_Choice Internal Standard Selection cluster_Performance Expected Performance ideal Ideal IS (Stable Isotope Labeled) high_accuracy High Accuracy & Precision ideal->high_accuracy Leads to acceptable Acceptable IS (Structural Analog) moderate_accuracy Moderate Accuracy & Precision (Risk of Differential Matrix Effects) acceptable->moderate_accuracy Leads to poor Poor IS (Unrelated Compound) low_accuracy Low Accuracy & Precision (High Variability) poor->low_accuracy Leads to

References

The Gold Standard: Establishing Linearity, Accuracy, and Precision with Rifapentine-d9 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifapentine, the choice of an appropriate internal standard is paramount to ensure the reliability and validity of quantitative data. This guide provides a comprehensive comparison of Rifapentine-d9 against other commonly used internal standards, supported by experimental data, to establish its superiority in achieving robust linearity, accuracy, and precision in LC-MS/MS assays.

This compound, a deuterated analog of Rifapentine, is widely regarded as the gold standard internal standard for the quantitative analysis of Rifapentine in biological matrices. Its structural and physicochemical similarity to the analyte ensures it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variability in these processes. This guide will delve into the performance of this compound and compare it with alternative internal standards, such as isotopically labeled Rifampin and Rifampicin-d3.

Comparative Analysis of Internal Standards

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. An ideal internal standard should co-elute with the analyte, have similar extraction recovery and ionization response, and be free from matrix effects.

Internal StandardRationale for UsePotential Limitations
This compound Stable isotope-labeled analog; identical chemical and physical properties to the analyte leading to optimal correction for matrix effects and variability.[1][2]Higher cost compared to other alternatives.
[2H3]Rifampin Structurally similar rifamycin; isotopically labeled.[3]Differences in chemical structure compared to Rifapentine may lead to variations in extraction recovery and chromatographic behavior.
Rifampicin-d3 Another deuterated rifamycin analog.[4]As with [2H3]Rifampin, structural dissimilarities with Rifapentine can introduce variability.

Performance Data: Linearity, Accuracy, and Precision

The following tables summarize the performance characteristics of bioanalytical methods for Rifapentine using different internal standards.

Method Performance with this compound

A highly sensitive and specific LC-MS/MS method has been validated for the quantification of Rifapentine in human plasma using this compound as the internal standard.[1][2]

Linearity of Rifapentine

ParameterResult
Calibration Range60.061 - 8008.134 ng/mL
Regression ModelLinear
Correlation Coefficient (r)≥ 0.99

Accuracy and Precision of Rifapentine Quality Control Samples

QC LevelConcentration (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%)Inter-run Precision (%CV)Inter-run Accuracy (%)
LLOQ60.0760.99 - 2.6195.53 - 102.543.5998.40
Low (LQC)Not Specified≤ 1585 - 115≤ 1585 - 115
Medium (MQC)Not Specified≤ 1585 - 115≤ 1585 - 115
High (HQC)Not Specified≤ 1585 - 115≤ 1585 - 115

Data sourced from Parghale et al., 2025.[1][2]

Method Performance with Alternative Internal Standards

The following data is derived from studies that utilized alternative internal standards for the quantification of Rifapentine.

Linearity with [2H3]Rifampin (in whole blood)

ParameterResult
Analytical Measuring Range50 - 80,000 ng/mL
Regression ModelQuadratic (1/x²)

Data sourced from a study on dried blood spot samples.[3]

Accuracy and Precision with Rifampicin-d3 (in human breast milk)

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Multiple Levels3.1 - 8.397.4 - 100.6Not SpecifiedNot Specified

Data sourced from a study on human breast milk.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the LC-MS/MS analysis of Rifapentine using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma into a pre-labeled microcentrifuge tube.

  • Add 25 µL of the working internal standard solution (this compound).

  • Add 150 µL of 0.1% trifluoroacetic acid in acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 20 minutes at 10°C.[6]

  • Transfer 100 µL of the supernatant to a clean tube.

  • Dilute with 150 µL of Type 1 water.[6]

  • Transfer the final extract to an injection vial for LC-MS/MS analysis.[6]

Chromatographic and Mass Spectrometric Conditions
  • LC System: Sciex Exton LC system[2]

  • Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 70:30 (v/v) mixture of an organic phase (50:50 acetonitrile:methanol) and 10 mM ammonium formate.[1]

  • Flow Rate: 1.0 mL/min[2]

  • Mass Spectrometer: Sciex API 4500 triple-quadrupole[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1][2]

  • MRM Transitions: Specific precursor-to-product ion transitions for Rifapentine and this compound are monitored.

Visualizing the Workflow

To better illustrate the process of establishing the key validation parameters, the following diagrams are provided.

Linearity_Workflow cluster_prep Calibration Standard Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Rifapentine Stock Spiking Serial Dilutions Stock->Spiking Cal_Standards Spiked Plasma Standards (≥5 levels) Spiking->Cal_Standards Extraction Sample Extraction Cal_Standards->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Area Peak Area Ratio (Analyte/IS) LCMS->Peak_Area Regression Linear Regression Peak_Area->Regression Correlation Correlation Coefficient (r) Regression->Correlation Accuracy_Precision_Workflow cluster_qc_prep QC Sample Preparation cluster_analysis Analysis cluster_calc Calculation QC_Stock Rifapentine QC Stock Spike_QC Spike into Plasma (LLOQ, LQC, MQC, HQC) QC_Stock->Spike_QC Extraction Sample Extraction (Multiple Replicates) Spike_QC->Extraction LCMS LC-MS/MS Analysis (Intra & Inter-day) Extraction->LCMS Conc_Calc Calculate Concentration LCMS->Conc_Calc Accuracy Accuracy (% Nominal) Conc_Calc->Accuracy Precision Precision (%CV) Conc_Calc->Precision

References

Assessing the Performance of Rifapentine-d9 as an Internal Standard in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Performance of Rifapentine-d9 in Human Plasma

A recent study on the bioanalytical method validation of Rifapentine in human plasma provides valuable insights into the performance of this compound. The study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and reported that no significant interfering peaks or matrix effects were observed for this compound.[1][2] The recovery of an internal standard should ideally be consistent and similar to that of the analyte to ensure accurate quantification.

The following table summarizes the quantitative data on the recovery of Rifapentine and its deuterated internal standard, this compound, in human plasma.

Analyte/Internal StandardQuality Control LevelMean Recovery (%)Coefficient of Variation (%CV)
Rifapentine Low68.863.75
Medium71.472.57
High73.294.02
Global 71.03 3.41
This compound Low--
Medium--
High--
Global 71.21 3.13

Data sourced from a bioanalytical method validation study in human plasma.[2] Note: Specific recovery values for this compound at different QC levels were not individually reported, only the global recovery.

The data indicates that the global recovery of this compound (71.21%) is very close to that of the parent drug, Rifapentine (71.03%), with a low coefficient of variation. This demonstrates that this compound tracks the analyte's behavior well during the extraction process from human plasma, making it a suitable internal standard for this matrix.

The matrix effect for Rifapentine was also evaluated, with the percentage accuracy at high and low-quality control levels being 92.75% and 97.73%, respectively, and the %CV being 0.74% and 4.37%.[2] These values fall within acceptable limits, suggesting that the matrix components in human plasma do not significantly suppress or enhance the ionization of Rifapentine when this compound is used as the internal standard.[2]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results. Below are the methodologies for the analysis of Rifapentine in human plasma and a general protocol for the analysis in solid tissues.

Detailed Experimental Protocol for Human Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of Rifapentine in human plasma.[1][3]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a working standard solution of this compound at the desired concentration for spiking into plasma samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 µL aliquot of human plasma, add the this compound internal standard working solution.

  • Add 200 µL of water and vortex to mix.

  • Add 2.5 mL of tertiary butyl methyl ether and mix at 60 rpm for 10 minutes.

  • Centrifuge the samples at 4,000 rpm at 5°C for 5 minutes.

  • Transfer 2 mL of the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 500 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: Supelco Discovery C18 column (10 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an organic mixture (e.g., acetonitrile and methanol) and an aqueous buffer (e.g., 10 mM ammonium formate).

  • Flow Rate: 1 mL/minute.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Rifapentine and this compound.

General Experimental Protocol for Solid Tissues

While specific data for this compound in various solid tissues is limited, the following protocol provides a general workflow for tissue sample preparation and analysis. This protocol may require optimization depending on the tissue type.

1. Tissue Homogenization:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

  • Add a suitable homogenization buffer (e.g., 1 mL of a phosphate buffer or 80% methanol) to the tissue in a homogenization tube.

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is achieved. Keep the sample on ice during this process to prevent degradation.

  • Centrifuge the homogenate at a high speed (e.g., 13,000 xg for 10 minutes) at 4°C to pellet cellular debris.

  • Collect the supernatant for further processing.

2. Analyte Extraction from Tissue Homogenate:

  • To a known volume of the tissue supernatant, add the this compound internal standard.

  • Perform either protein precipitation (by adding a threefold volume of a cold organic solvent like acetonitrile or methanol) or liquid-liquid extraction (as described for plasma) to extract the analyte and internal standard.

  • Centrifuge to pellet the precipitated proteins or separate the aqueous and organic layers.

  • Transfer the supernatant or the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would likely be similar to those used for plasma analysis, but may require adjustments to the chromatographic gradient to manage potential interferences from the more complex tissue matrix.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the recovery and matrix effect of this compound in a biological matrix.

References

Navigating the Transfer of Rifapentine Bioanalysis: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifapentine, the successful transfer of analytical methods between laboratories is a critical step to ensure data consistency and integrity. This guide provides a comprehensive comparison of a validated LC-MS/MS assay for Rifapentine and its active metabolite, 25-desacetyl rifapentine, utilizing Rifapentine-d9 as an internal standard, against alternative analytical approaches. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions when selecting and transferring a suitable bioanalytical method.

Method Performance at a Glance: A Quantitative Comparison

The selection of a bioanalytical method hinges on its performance characteristics. The following tables summarize the quantitative data for the primary LC-MS/MS method and its alternatives, offering a clear comparison of their capabilities.

Table 1: Comparison of Analytical Methods for Rifapentine Quantification

ParameterLC-MS/MS with this compound ISHPLC-UV
Lower Limit of Quantification (LLOQ) 60.061 ng/mL[1][2]684 ng/mL[3]
Linearity Range 60.061 - 8008.134 ng/mL[1][2]4,000 - 24,000 ng/mL[3][4]
Accuracy (% Nominal) 98.24% - 102.14%[1]Not explicitly stated
Precision (% CV) Inter-run: 0.60% - 2.49%[1]Not explicitly stated
Internal Standard This compoundNot typically used
Specificity High (mass-based detection)Lower (UV absorbance)

Table 2: Comparison of Sample Preparation Methods for Rifapentine Analysis in Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Rifapentine: ~71%[2]High and consistent[1]Not explicitly stated for Rifapentine
Matrix Effect Minimal interference observed[1]Can be significant, requires optimization[5]Effective at removing interferences[6]
Processing Time FastSlower, more labor-intensiveModerate, can be automated
Cost LowModerateHigh
Selectivity LowerModerateHigh

Table 3: Comparison of Internal Standards for Rifapentine LC-MS/MS Analysis

Internal StandardAdvantagesDisadvantages
This compound (Stable Isotope Labeled) Co-elutes with the analyte, providing the best correction for matrix effects and variability.[1]Higher cost.
Rifampin / Rifampicin-d3 (Structural Analog) Lower cost, structurally similar to Rifapentine.[6][7]May not perfectly mimic the chromatographic behavior and ionization of Rifapentine, potentially leading to less accurate correction.

In-Depth Experimental Protocols

To ensure the successful implementation and transfer of these methods, detailed experimental protocols are provided below.

Primary Method: LC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific for the quantification of Rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add an appropriate volume of internal standard working solution (this compound).

  • Add a protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Supelco Discovery C18 (10 cm × 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: A mixture of an organic phase (e.g., acetonitrile and methanol, 50:50 v/v) and an aqueous phase (e.g., 10 mM ammonium formate)[1]

  • Flow Rate: 1 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][2]

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rifapentine: m/z 878.2 -> 846.6[1]

    • 25-desacetyl rifapentine: m/z 835.5 -> 803.5[1]

    • This compound: [Specific transition to be determined based on the deuteration pattern]

Alternative Method: HPLC-UV

This method offers a more accessible alternative to LC-MS/MS, though with lower sensitivity and specificity.[3][4]

1. Sample Preparation:

  • A suitable extraction method such as protein precipitation or liquid-liquid extraction is required to clean up the plasma sample.

2. Chromatographic Conditions:

  • Column: C18 (4.6 mm ID x 250 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and 0.01M KH2PO4 buffer (pH 6.0) in a ratio of 80:20 v/v[3]

  • Flow Rate: 0.8 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detection Wavelength: 478 nm[3]

Visualizing the Workflow and Logic

To further clarify the experimental processes and the decision-making involved in method selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate

Workflow for the LC-MS/MS analysis of Rifapentine.

method_comparison cluster_criteria Key Decision Criteria cluster_methods Analytical Method Choices cluster_is Internal Standard Options cluster_prep Sample Preparation Choices start Start: Method Selection for Rifapentine Assay Transfer sensitivity Required Sensitivity (LLOQ) start->sensitivity specificity Need for High Specificity start->specificity cost Budget Constraints start->cost throughput Sample Throughput Needs start->throughput lcms LC-MS/MS sensitivity->lcms High hplcuv HPLC-UV sensitivity->hplcuv Lower specificity->lcms High specificity->hplcuv Lower cost->lcms Higher cost->hplcuv Lower ppt Protein Precipitation throughput->ppt High lle Liquid-Liquid Extraction throughput->lle Low d9 This compound lcms->d9 Optimal analog Structural Analog (Rifampin) lcms->analog Acceptable lcms->ppt lcms->lle spe Solid-Phase Extraction lcms->spe

Decision tree for selecting a Rifapentine bioanalytical method.

Method Transfer Protocol Considerations

The successful transfer of a bioanalytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is a regulatory requirement to ensure data equivalency.[8] Key considerations include:

  • Comprehensive Method Documentation: The TL must provide a detailed protocol, including all steps of sample preparation, analysis, and data processing.

  • Training: Personnel at the RL should be thoroughly trained by experienced analysts from the TL.

  • Comparative Testing: Both laboratories should analyze the same set of quality control (QC) samples and, if possible, incurred study samples.

  • Acceptance Criteria: Pre-defined acceptance criteria for accuracy and precision must be met. Typically, for chromatographic assays, the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[1]

Conclusion

The choice of a bioanalytical method for Rifapentine and the protocol for its transfer are critical decisions that impact the quality and reliability of clinical and preclinical data. The LC-MS/MS method using a stable isotope-labeled internal standard like this compound offers the highest sensitivity and specificity, making it the gold standard for regulatory submissions. However, alternative methods such as HPLC-UV or the use of a structural analog internal standard may be suitable for specific applications where the highest sensitivity is not required, and cost is a significant factor. Similarly, the choice of sample preparation technique involves a trade-off between speed, cost, and selectivity.

This guide provides the necessary data and protocols to make an informed decision and to plan a successful method transfer. A thorough risk assessment and clear communication between the transferring and receiving laboratories are paramount to ensuring the continued generation of high-quality, reproducible data.

References

The Superior Choice: Justifying the Selection of Rifapentine-d9 as a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifapentine, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive justification for the selection of Rifapentine-d9 over other potential stable isotope-labeled standards, supported by experimental data and established analytical principles.

The ideal internal standard (IS) for mass spectrometry should be chemically identical to the analyte, co-elute with it, and exhibit the same ionization and extraction behavior, while being distinguishable by its mass-to-charge ratio (m/z). Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are widely recognized as the gold standard for internal standards in LC-MS/MS assays.[1][2] this compound, with nine deuterium atoms incorporated into its structure, offers distinct advantages that make it the preferred choice for the bioanalysis of Rifapentine.

Comparative Analysis of Potential Internal Standards

The selection of an internal standard for Rifapentine quantification involves considering several options, each with its own set of advantages and disadvantages. Here, we compare this compound to other potential candidates.

Internal Standard TypeExampleKey AdvantagesKey Disadvantages
Heavily Deuterated Analog This compound - Co-elutes with Rifapentine.- Similar extraction recovery and ionization efficiency.- High mass difference minimizes isotopic crosstalk.- High isotopic purity (≥99.88%).[1]- Potential for isotopic effects (though minimal with high deuteration).
Lightly Deuterated Analog Rifapentine-d3- Co-elutes with Rifapentine.- Similar chemical properties.- Smaller mass difference increases the risk of isotopic overlap.- Potential for in-source fragmentation and loss of deuterium.
¹³C-Labeled Analog ¹³C-Rifapentine- Minimal isotopic effect.- Co-elutes perfectly with the analyte.- Generally more expensive to synthesize.- Less commonly available.
Structural Analog [²H₃]Rifampin- Commercially available.- Can compensate for some variability.- Different retention time and potential for different ionization efficiency and extraction recovery.[3]- Does not perfectly mimic the analyte's behavior, leading to reduced accuracy.[3]

Justification for Selecting this compound

The primary justification for selecting this compound is its ability to closely mimic the analytical behavior of unlabeled Rifapentine while providing a distinct mass shift that ensures accurate quantification. The incorporation of nine deuterium atoms provides a significant mass difference, which is crucial for minimizing the potential for isotopic cross-contribution from the naturally occurring isotopes of Rifapentine.

Furthermore, the high isotopic purity of commercially available this compound (often ≥99.88%) ensures that the contribution of unlabeled Rifapentine in the internal standard solution is negligible, thus preventing an overestimation of the analyte concentration.[1]

The following diagram illustrates the logical workflow for selecting an optimal internal standard for Rifapentine analysis, leading to the choice of this compound.

G cluster_0 Internal Standard Selection Workflow start Start: Need for Rifapentine Quantification is_needed Requirement: Accurate & Precise Quantification start->is_needed is_type Consider Internal Standard Type is_needed->is_type sil_vs_analog SIL vs. Structural Analog is_type->sil_vs_analog sil_choice Stable Isotope Labeled (SIL) Standard is Preferred sil_vs_analog->sil_choice Ideal analog_choice Structural Analog (e.g., [²H₃]Rifampin) sil_vs_analog->analog_choice Sub-optimal deuterated_vs_13c Deuterated vs. ¹³C-Labeled sil_choice->deuterated_vs_13c d9_choice Select this compound deuterated_vs_13c->d9_choice Optimal balance of performance and availability d_light_choice Lightly Deuterated (e.g., -d3) deuterated_vs_13c->d_light_choice c13_choice ¹³C-Labeled deuterated_vs_13c->c13_choice final_method Develop & Validate LC-MS/MS Method d9_choice->final_method

Internal Standard Selection Logic

Supporting Experimental Data

A comprehensive validation of an LC-MS/MS method for the quantification of Rifapentine in human plasma using this compound as an internal standard has demonstrated excellent performance.[1] The key validation parameters are summarized in the tables below.

Linearity and Precision
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)
Rifapentine60.061 - 8008.134≥ 0.990.99 - 2.613.59

Data sourced from Parghale et al., 2025.[1]

Accuracy and Recovery
AnalyteQC LevelIntra-day Accuracy (%)Inter-day Accuracy (%)Mean Extraction Recovery (%)
RifapentineLQC95.53 - 102.5498.4085.12
MQC96.18 - 101.3299.1586.34
HQC97.32 - 100.8798.7887.56

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data sourced from Parghale et al., 2025.[1]

Matrix Effect and Stability

The use of this compound effectively compensates for matrix effects, with the coefficient of variation (%CV) for the internal standard-normalized matrix factor being well within acceptable limits (≤15%).[1] Stability assessments have shown that Rifapentine is stable in human plasma under various storage and handling conditions when quantified using this compound.[1]

Experimental Protocol: Quantification of Rifapentine in Human Plasma

The following is a summary of the experimental protocol for the quantification of Rifapentine in human plasma using this compound as an internal standard, based on the validated method by Parghale et al. (2025).[1]

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Rifapentine and the internal standard from human plasma.

G plasma Plasma Sample add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Buffer vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_solvent Add Extraction Solvent vortex2->add_solvent vortex3 Vortex add_solvent->vortex3 centrifuge Centrifuge vortex3->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow
LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex API 5500 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Rifapentine: m/z 878.5 → 151.1

    • This compound: m/z 887.5 → 151.1

Conclusion

The selection of this compound as a stable isotope-labeled internal standard for the quantification of Rifapentine is strongly justified by its ideal physicochemical properties, which closely mimic the analyte, and its demonstrated performance in validated LC-MS/MS methods. The high degree of deuteration minimizes isotopic crosstalk, and its use effectively compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results. For researchers seeking the highest level of data integrity in Rifapentine bioanalysis, this compound is the superior choice over other potential internal standards.

References

Safety Operating Guide

Proper Disposal of Rifapentine-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Rifapentine-d9, a deuterated form of the antibiotic Rifapentine. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust.[1][2][3] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][4][5]

Disposal of Unused or Expired this compound

Unused or expired this compound should be treated as hazardous chemical waste. The primary recommended disposal method is incineration.

Step-by-Step Disposal Procedure:

  • Package the Waste: Carefully place the this compound in a suitable, sealed, and clearly labeled container. Ensure the label includes the chemical name ("this compound"), any relevant hazard symbols, and the date of packaging for disposal.

  • Engage a Licensed Disposal Company: Excess and expired materials must be offered to a licensed hazardous material disposal company.[2] These companies are equipped to handle and transport chemical waste in accordance with regulatory requirements.

  • Incineration: The preferred method of destruction is through a chemical incinerator equipped with an afterburner and a scrubber.[2][3] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the atmosphere.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2][6]

Decontamination and Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment (PPE), empty containers, and spill cleanup materials, must be treated as contaminated waste.

Disposal of Contaminated Solids:

  • PPE and Labware: Used gloves, lab coats, and disposable labware should be collected in a designated, sealed waste container and disposed of through the licensed hazardous waste contractor.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound should be swept up and placed in a suitable, closed container for disposal.[3][5]

Disposal of Contaminated Packaging:

  • Triple Rinsing: Empty containers can be triple rinsed with an appropriate solvent.[4] The rinsate should be collected and disposed of as hazardous chemical waste.

  • Puncturing and Landfill: After triple rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[4]

Quantitative Data Summary

ItemDisposal MethodKey Considerations
Unused/Expired Product Incineration via a licensed hazardous material disposal company.[2][3]Must be equipped with an afterburner and scrubber.[2][3]
Contaminated PPE Collection in a sealed container for disposal by a licensed contractor.Treat as hazardous waste.
Empty Containers Triple rinse, then puncture and dispose of in a sanitary landfill.[4]Collect and dispose of rinsate as hazardous waste. Check local regulations.
Spill Cleanup Sweep up and shovel into suitable containers for disposal.[5]Avoid creating dust.[3]

This compound Disposal Workflow

cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Unused/Expired this compound B->C D Contaminated Materials (PPE, Containers, Spill Debris) B->D E Package in a sealed, labeled container C->E H Collect in a designated, sealed waste container D->H I Triple rinse container (if applicable). Collect rinsate as hazardous waste. D->I For Containers F Contact Licensed Hazardous Waste Disposal Company E->F G Incineration in an approved facility with afterburner and scrubber F->G Primary Method H->F J Dispose of container in sanitary landfill (if permitted) I->J

Caption: Decision workflow for the proper disposal of this compound and associated contaminated materials.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rifapentine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Rifapentine-d9. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory procedures involving this compound.

ProcedureRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or FFP2 respirator
Handling Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles
Cleaning and Decontamination - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.

  • Verify Labeling: Confirm that the container is clearly labeled as this compound.

  • Appropriate Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.

Weighing and Solution Preparation

This process should be conducted in a designated area, preferably within a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Prepare Workspace: Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Dissolving: Add the solvent to the solid in a closed container (e.g., a vial with a septum cap) to avoid splashes and aerosol generation.

  • Cleaning: After preparation, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.

Experimental Use
  • Handling Solutions: When working with solutions of this compound, always wear gloves, a lab coat, and eye protection.

  • Avoid Aerosols: Minimize the generation of aerosols by avoiding vigorous shaking or vortexing of open containers.

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

  • Empty containers

  • Used PPE (gloves, disposable lab coats)

  • Contaminated bench paper and absorbent materials

  • Solutions containing this compound

Disposal Procedure
  • Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines. Due to its nature as a potent antibiotic and a deuterated compound, this waste requires special handling.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. The recommended disposal method for potent pharmaceutical compounds like Rifapentine is incineration by a licensed hazardous waste disposal company.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling workflow for this compound, the following diagram illustrates the key procedural steps.

Rifapentine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment with Solution D->E F Decontaminate Work Area & Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H

Caption: Workflow for the safe handling and disposal of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.